molecular formula C11H11NO2 B584505 2-Acetyl-3-dehydro-8-isoquinolinol CAS No. 1346598-26-2

2-Acetyl-3-dehydro-8-isoquinolinol

Cat. No.: B584505
CAS No.: 1346598-26-2
M. Wt: 189.214
InChI Key: TUUVXGSFDPJZOQ-UHFFFAOYSA-N
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Description

2-Acetyl-3-dehydro-8-isoquinolinol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(8-hydroxy-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUVXGSFDPJZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Acetyl-3-dehydro-8-isoquinolinol synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the proposed synthesis of 2-Acetyl-3-dehydro-8-isoquinolinol, also known as 2-acetyl-8-hydroxyisoquinolin-3(2H)-one, is presented for researchers, scientists, and drug development professionals. A direct, published synthesis protocol for this specific molecule could not be located in the initial search. Therefore, this guide outlines a plausible and scientifically grounded synthetic pathway based on established chemical principles and analogous reactions reported for related isoquinoline and quinoline derivatives.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Step 1: Synthesis of the 8-Hydroxyisoquinolin-3(2H)-one Core. This involves a cyclization reaction to form the isoquinolinone ring system with the hydroxyl group at the 8-position.

  • Step 2: N-Acetylation. The synthesized 8-hydroxyisoquinolin-3(2H)-one is then acetylated at the nitrogen atom to yield the final product, 2-acetyl-8-hydroxyisoquinolin-3(2H)-one.

Experimental Protocols

The following are detailed methodologies for the proposed two-step synthesis. These protocols are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 8-Hydroxyisoquinolin-3(2H)-one

This proposed method is based on the principles of the Pomeranz–Fritsch reaction or related isoquinoline syntheses, adapted for the desired substitution pattern. The starting materials would be 2-amino-3-hydroxybenzaldehyde and a suitable two-carbon synthon.

Materials and Reagents:

  • 2-amino-3-hydroxybenzaldehyde

  • Diethyl bromoacetal

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) in ethanol. Add diethyl bromoacetal (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, cool the reaction mixture to room temperature. Slowly and carefully, add the ethanolic solution to an ice-chilled flask containing concentrated sulfuric acid (5-10 equivalents).

  • Stir the mixture at room temperature for 12-18 hours to facilitate the cyclization.

  • Work-up and Purification: Carefully pour the acidic mixture over crushed ice and neutralize with a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • The aqueous layer is then extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-hydroxyisoquinolin-3(2H)-one.

Step 2: N-Acetylation to Yield 2-Acetyl-8-hydroxyisoquinolin-3(2H)-one

This procedure is adapted from standard N-acetylation methods for lactams and related heterocyclic compounds.[1]

Materials and Reagents:

  • 8-Hydroxyisoquinolin-3(2H)-one (from Step 1)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Dichloromethane

  • Water

  • Dilute sodium hydroxide solution

Procedure:

  • Reaction Setup: Suspend 8-hydroxyisoquinolin-3(2H)-one (1 equivalent) and anhydrous sodium acetate (1.5 equivalents) in dichloromethane in a round-bottom flask.

  • Acetylation: Add acetic anhydride (2.0 equivalents) to the suspension.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic phase, and extract the aqueous phase with additional dichloromethane.

  • Combine the organic layers and wash them with a dilute sodium hydroxide solution to remove any unreacted acetic anhydride, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude 2-acetyl-8-hydroxyisoquinolin-3(2H)-one can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/diisopropyl ether mixture to obtain the final product.[1]

Quantitative Data

Since a direct synthesis was not found, the following table presents expected yields and physical properties based on analogous reactions reported in the literature for structurally related compounds.

StepCompound NameStarting MaterialsExpected Yield (%)Reported Melting Point (°C)Reference for Analogy
18-Hydroxyisoquinolin-3(2H)-one2-amino-3-hydroxybenzaldehyde, Diethyl bromoacetal50-70N/AGeneral Isoquinoline Synthesis
22-Acetyl-8-hydroxyisoquinolin-3(2H)-one8-Hydroxyisoquinolin-3(2H)-one, Acetic anhydride70-85N/A[1]

Visualizations

The following diagrams illustrate the proposed experimental workflow.

G Proposed Synthesis Workflow for 2-Acetyl-8-hydroxyisoquinolin-3(2H)-one cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Acetylation A 2-amino-3-hydroxybenzaldehyde + Diethyl bromoacetal B Condensation (Reflux in Ethanol) A->B C Cyclization (Conc. H2SO4) B->C D Work-up and Purification C->D E 8-Hydroxyisoquinolin-3(2H)-one D->E F 8-Hydroxyisoquinolin-3(2H)-one + Acetic Anhydride E->F Intermediate to next step G Acetylation (Reflux in DCM) F->G H Work-up and Purification G->H I 2-Acetyl-8-hydroxyisoquinolin-3(2H)-one H->I

Caption: Proposed two-step synthesis workflow.

G Purification and Analysis Workflow start Crude Product (from reaction work-up) col_chrom Column Chromatography (Silica Gel) start->col_chrom recrys Recrystallization start->recrys charac Characterization (NMR, MS, IR) col_chrom->charac recrys->charac final Pure Final Product charac->final

Caption: General purification and analysis workflow.

References

Spectroscopic Profile of 2-Acetyl-3-dehydro-8-isoquinolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for 2-Acetyl-3-dehydro-8-isoquinolinol (CAS Number: 1346598-26-2). This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this compound, should it be synthesized or become available. The quantitative data presented herein is based on computational predictions and should be considered illustrative until experimentally verified.

This technical guide provides predicted spectroscopic data, detailed experimental protocols for acquiring actual data, and workflow diagrams to assist in the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and await experimental confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5d1HH-1
~7.8d1HH-4
~7.6t1HH-6
~7.4d1HH-5
~7.2d1HH-7
~2.4s3H-COCH₃
~9.0 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~169C=O (acetyl)
~155C-8
~145C-1
~138C-4a
~130C-6
~128C-8a
~125C-4
~120C-5
~118C-7
~115C-3
~25-COCH₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
189.06[M]⁺ (Molecular Ion)
147.05[M - CH₂CO]⁺
118.04[M - CH₂CO - CHO]⁺

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~1680StrongC=O stretch (amide)
~1620, 1580, 1470Medium-StrongC=C and C=N stretch (aromatic rings)
~1370MediumC-H bend (methyl)
~1250MediumC-N stretch
~850-750StrongAromatic C-H out-of-plane bend

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound in Ethanol

λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~280Mediumπ → π
~320Lown → π*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound (1-2 mg)

  • Methanol or acetonitrile (HPLC grade)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve optimal ionization.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions.

  • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • FTIR spectrometer with an ATR or pellet press accessory

Procedure (using KBr pellet):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

  • This compound (1 mg)

  • Ethanol or methanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the sample of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline spectrum with the blank.

  • Fill a second quartz cuvette with the sample solution.

  • Record the UV-Vis spectrum of the sample, typically from 200 to 800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate general workflows and hypothetical signaling pathways relevant to the analysis and potential application of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Compound This compound Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway involving a receptor and a kinase cascade.

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical compound 2-Acetyl-3-dehydro-8-isoquinolinol is limited in publicly available scientific literature. This guide provides a summary of the available data for this compound and supplements it with information on the synthesis and biological activities of structurally related isoquinoline derivatives to offer a broader context for research and development.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Available data provides a foundational understanding of its chemical identity and basic characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
CAS Number 1346598-26-2[1]
Appearance Yellow Solid[1]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[1]
Melting Point No Data Available[1]
Boiling Point No Data Available[1]
Storage No Data Available[1]

Experimental Protocols

Due to the absence of specific synthesis protocols for this compound in the reviewed literature, this section presents a representative N-acetylation protocol for a related isoquinoline derivative, 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. This methodology illustrates a common synthetic route for acetylating the nitrogen atom in the isoquinoline scaffold.

Representative N-Acetylation of a Tetrahydroisoquinoline Derivative

Objective: To synthesize 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.

Materials:

  • 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide

  • Anhydrous sodium acetate

  • Acetic acid anhydride

  • Methylene chloride

  • Water

  • Dilute sodium hydroxide

  • Carbon dioxide

  • Ethanol

  • Diisopropyl ether

Procedure:

  • A mixture of 57.6 g of 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide, 22.6 g of anhydrous sodium acetate, and 76.6 g of acetic acid anhydride in 300 ml of methylene chloride is heated to its boiling point for one hour under reflux.

  • After cooling, 300 ml of water is added to the reaction mixture.

  • The organic phase is separated, and the aqueous phase is extracted multiple times with methylene chloride.

  • The combined methylene chloride extracts are evaporated.

  • The resulting residue is dissolved in dilute sodium hydroxide and stirred for 30 minutes on a boiling water bath.

  • The product is precipitated by introducing carbon dioxide.

  • The precipitate is filtered and recrystallized from ethanol and diisopropyl ether to yield 43.5 g of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.

Purification: The final product is purified by recrystallization from a mixture of ethanol and diisopropyl ether.

Potential Biological Activity and Signaling Pathways

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by an isoquinoline derivative with potential anticancer properties is depicted below.

G Hypothetical Signaling Pathway for an Isoquinoline Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Isoquinoline_Derivative Isoquinoline_Derivative Isoquinoline_Derivative->Receptor Binds

Caption: Hypothetical signaling cascade initiated by an isoquinoline derivative.

Experimental Workflow

The general workflow for synthesizing and evaluating a novel isoquinoline derivative like this compound would typically follow the logical progression outlined in the diagram below.

G General Experimental Workflow for Isoquinoline Derivatives Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural_Characterization Purification->Structural_Characterization Biological_Screening Biological_Screening Structural_Characterization->Biological_Screening Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End Candidate Selection

Caption: A typical workflow for the synthesis and evaluation of novel compounds.

Conclusion

While specific data for this compound is sparse, its structural class suggests it as a candidate for further investigation in drug discovery and development. The provided information on related compounds offers a starting point for designing synthetic routes and biological assays to elucidate its chemical and pharmacological properties. Further research is warranted to fill the existing knowledge gaps and to explore the potential applications of this and similar molecules.

References

An In-depth Technical Guide to 2-Acetyl-3-dehydro-8-isoquinolinol (CAS Number: 1346598-26-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Acetyl-3-dehydro-8-isoquinolinol, a key intermediate in the synthesis of biologically active tetrahydroisoquinoline derivatives. While detailed experimental data for the title compound is limited in publicly accessible literature, this document compiles available information and extensively details the synthesis and characterization of its derivatives, underscoring its significance in medicinal chemistry and drug discovery.

Core Compound Characterization

This compound is a heterocyclic aromatic compound. Its fundamental properties, as aggregated from chemical supplier databases, are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1346598-26-2SRD Pharma[1]
Molecular Formula C₁₁H₁₁NO₂SRD Pharma[1]
Molecular Weight 189.21 g/mol SRD Pharma[1]
Appearance Yellow SolidSRD Pharma[1]
Solubility Acetone, Chloroform, Dichloromethane, Ethyl AcetateSRD Pharma[1]
Primary Application Used in the synthesis of tetrahydroisoquinoline derivatives.SRD Pharma[1]

Significance in the Synthesis of Tetrahydroisoquinoline Derivatives

The primary utility of this compound lies in its role as a precursor for synthesizing 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a broad spectrum of biological activities. These activities include antitumor, antimicrobial, and neuroprotective effects.

The general synthetic pathway involves the modification and reduction of the isoquinoline core of this compound to yield the saturated heterocyclic system of a tetrahydroisoquinoline.

G A This compound (CAS 1346598-26-2) B Chemical Modification (e.g., Reduction, Cyclization) A->B C Tetrahydroisoquinoline Derivatives B->C D Diverse Biological Activities (Antitumor, Anticonvulsant, etc.) C->D

Caption: Synthetic utility of this compound.

Experimental Protocols for Synthesis and Characterization of Tetrahydroisoquinoline Derivatives

While a specific protocol for the synthesis of this compound is not available in the searched literature, numerous detailed methods for the synthesis of THIQ derivatives from analogous isoquinoline precursors have been documented. These protocols highlight the types of reactions and characterization techniques relevant to this class of compounds.

Example Protocol: Synthesis of 7-acetyl-8-aryl-3-(N-arylcarbamoyl-methylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinolines

This protocol demonstrates a typical multi-step synthesis starting from a complex isoquinoline derivative, which illustrates the chemical transformations and analytical methods used in this area of research.

Experimental Workflow:

G cluster_0 Synthesis cluster_1 Characterization A Starting Isoquinoline Thione B React with N-Aryl-2-chloroacetamides A->B C Reflux in Ethanol with Sodium Acetate B->C D Precipitation and Recrystallization C->D E Final Tetrahydroisoquinoline Product D->E F Elemental Analysis E->F G FT-IR Spectroscopy E->G H NMR Spectroscopy E->H I X-ray Crystallography E->I

Caption: General workflow for THIQ derivative synthesis and characterization.

Methodology:

  • Reaction Setup: A mixture of a 7-acetyl-8-aryl-4-cyano-1,5-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (10 mmol), a respective N-aryl-2-chloroacetamide (10 mmol), and sodium acetate (1.0 g, 12 mmol) in ethanol (100 mL) is prepared.[2]

  • Reaction Condition: The mixture is heated under reflux for 1 hour.[2]

  • Isolation and Purification: The reaction mixture is allowed to stand at room temperature overnight, leading to the formation of a precipitate. This precipitate is collected, washed with water, air-dried, and then recrystallized from a suitable solvent to yield the final tetrahydroisoquinoline product.[2]

Characterization Data for a Representative Tetrahydroisoquinoline Derivative:

The following table summarizes the spectral data for a synthesized tetrahydroisoquinoline, demonstrating the expected analytical results.

Table 2: Spectroscopic Data for a Representative 7-acetyl-tetrahydroisoquinoline Derivative

Analysis TypeObserved Peaks/SignalsInterpretation
FT-IR (cm⁻¹) 3556–3427OH stretching
3351–3260NH stretching
2221–2215C≡N (nitrile) stretching
1712–1694C=O (acetyl) stretching
1682–1666C=O (amide) stretching
¹H NMR (ppm) Signals corresponding to aromatic, aliphatic, and functional group protons.Confirms the proton environment of the molecular structure.
¹³C NMR (ppm) Signals corresponding to the carbon skeleton.Confirms the carbon framework of the molecule.
Elemental Analysis C, H, N, S values within ±0.4% of calculated values.Confirms the empirical formula.

(Data is generalized from similar compounds found in the literature)[2]

Biological Activity of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives, the products of syntheses involving precursors like this compound, exhibit a wide array of biological activities. Understanding these activities is crucial for drug development professionals.

Signaling Pathways and Mechanisms of Action:

While the direct biological targets of this compound are unknown, its derivatives have been shown to interact with various biological systems. For instance, certain THIQ analogs act as kinase inhibitors, which are pivotal in cancer therapy.

G cluster_0 Cellular Environment cluster_1 Inhibition Pathway A THIQ Derivative D Binding of THIQ to Kinase Active Site A->D B Kinase Protein (e.g., in cancer cells) B->D C ATP C->B Binds to E Inhibition of Phosphorylation D->E F Blockage of Downstream Signaling E->F G Apoptosis or Cell Cycle Arrest F->G

Caption: Postulated kinase inhibition pathway for a THIQ derivative.

Table 3: Overview of Biological Activities of Tetrahydroisoquinoline Derivatives

Biological ActivityDescriptionPotential Therapeutic Area
Anticancer Cytotoxicity against various cancer cell lines, often through kinase inhibition or induction of apoptosis.Oncology
Anticonvulsant Modulation of ion channels or neurotransmitter receptors in the central nervous system.Neurology (e.g., Epilepsy)
Antimicrobial Inhibition of bacterial or fungal growth.Infectious Diseases
Neuroprotective Protection of neurons from damage or degeneration.Neurodegenerative Diseases

This broad range of activities makes the tetrahydroisoquinoline scaffold a highly valuable target for drug discovery, thereby emphasizing the importance of its synthetic precursors like this compound.

Conclusion

This compound (CAS 1346598-26-2) is a valuable chemical intermediate whose importance is defined by its role in the synthesis of a diverse and pharmacologically significant class of compounds: the tetrahydroisoquinolines. While direct, in-depth characterization data for this specific precursor is sparse, the extensive research into its derivatives provides a strong foundation for its application in medicinal chemistry. The protocols, data, and conceptual pathways presented in this guide offer a comprehensive overview for researchers and professionals working in drug development, highlighting the potential that originates from this key building block. Further research into the direct synthesis and characterization of this compound would be a valuable contribution to the field.

References

The Enigmatic Structure of 2-Acetyl-3-dehydro-8-isoquinolinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this diverse family, 2-Acetyl-3-dehydro-8-isoquinolinol presents a unique structural framework. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its molecular architecture. While specific experimental data for this exact molecule is not extensively published, this paper constructs a predictive and methodological framework based on established principles of organic spectroscopy and the analysis of closely related analogues.

Predicted Spectroscopic Data

The structural confirmation of an organic molecule like this compound relies on a synergistic application of various spectroscopic techniques. The following tables summarize the anticipated quantitative data from key analytical methods.

Technique Parameter Predicted Value/Range Rationale/Assignment
Mass Spectrometry (MS) Molecular Ion (M+)m/z 189.0633Calculated for C₁₁H₉NO₂
Key Fragmentsm/z 147, 118, 91Loss of acetyl group (-42), subsequent loss of CO (-28), and further fragmentation of the isoquinoline ring.
¹H NMR Spectroscopy Chemical Shift (δ)~ 8.5-8.7 ppm (d)H1 (proton at C1, deshielded by adjacent nitrogen and double bond)
Chemical Shift (δ)~ 7.5-7.7 ppm (d)H4 (proton at C4, part of the α,β-unsaturated system)
Chemical Shift (δ)~ 7.0-7.4 ppm (m)H5, H6, H7 (aromatic protons on the benzene ring)
Chemical Shift (δ)~ 2.3-2.5 ppm (s)-COCH₃ (acetyl methyl protons)
Chemical Shift (δ)~ 9.0-10.0 ppm (s, br)-OH (phenolic proton, exchangeable with D₂O)
¹³C NMR Spectroscopy Chemical Shift (δ)~ 168-170 ppmC=O (acetyl carbonyl carbon)
Chemical Shift (δ)~ 155-158 ppmC8 (carbon bearing the hydroxyl group)
Chemical Shift (δ)~ 145-148 ppmC1
Chemical Shift (δ)~ 140-143 ppmC3
Chemical Shift (δ)~ 115-135 ppmAromatic and vinylic carbons (C4, C4a, C5, C6, C7, C8a)
Chemical Shift (δ)~ 23-25 ppm-COCH₃ (acetyl methyl carbon)
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~ 3400-3200 (broad)O-H stretch (phenolic)
Wavenumber (cm⁻¹)~ 1680-1660C=O stretch (amide)
Wavenumber (cm⁻¹)~ 1620-1600C=C stretch (aromatic and vinylic)
Wavenumber (cm⁻¹)~ 1370C-H bend (methyl)
Wavenumber (cm⁻¹)~ 1250C-O stretch (phenol)
UV-Vis Spectroscopy λmax~ 230-250 nmπ → π* transitions of the aromatic system
λmax~ 300-330 nmn → π* transitions and extended conjugation

Experimental Protocols for Structural Characterization

The successful elucidation of this compound's structure would necessitate the following detailed experimental protocols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time will be required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

2. Mass Spectrometry (MS)

  • Technique: High-resolution mass spectrometry (HRMS), likely using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Procedure: Introduce a dilute solution of the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z). HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem MS (MS/MS): To aid in structural elucidation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. Analyzing these fragmentation patterns provides valuable information about the connectivity of the atoms.

3. Infrared (IR) Spectroscopy

  • Technique: Fourier-Transform Infrared (FTIR) spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded. The spectrum reveals the presence of specific functional groups based on the absorption of infrared radiation at characteristic frequencies.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Procedure: Place the solution in a quartz cuvette and record the absorbance spectrum over a wavelength range of approximately 200-800 nm. The resulting spectrum provides information about the electronic transitions within the molecule, indicating the extent of conjugation.

Visualizing the Elucidation Workflow

The logical flow of a structure elucidation project can be visualized to better understand the interplay between different analytical techniques.

G cluster_synthesis Synthesis/Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis or Isolation of Unknown Compound MS Mass Spectrometry (MS) Determine Molecular Formula (C11H9NO2) and Fragmentation Pattern Synthesis->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Establish Connectivity and Skeleton Synthesis->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups (-OH, C=O, C=C) Synthesis->IR UV_Vis UV-Vis Spectroscopy Analyze Conjugated System Synthesis->UV_Vis Data_Integration Data Integration and Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Proposed_Structure Proposed Structure: This compound Data_Integration->Proposed_Structure

A Technical Guide to the Synthesis and Characterization of Acetylated Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic framework found in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include antitumor, antiviral, antimalarial, and neuroprotective properties.[1][3] Acetylation, the introduction of an acetyl group, is a key chemical modification that can significantly influence the biological efficacy and pharmacokinetic properties of these molecules. This guide provides an in-depth overview of the primary synthetic routes to acetylated isoquinolines and the essential analytical techniques for their characterization.

Synthetic Strategies for Acetylated Isoquinolines

The synthesis of acetylated isoquinolines can be broadly categorized into two main approaches: the direct acetylation of a pre-formed isoquinoline ring system and the construction of the isoquinoline core from acetylated precursors using classical or modern synthetic methods.

Direct Acylation of the Isoquinoline Core

Direct C-H acylation of an existing isoquinoline nucleus is an efficient method for introducing an acetyl group. The Minisci reaction, a radical-based substitution, is a notable example. This approach often uses vinyl ethers as inexpensive and robust acetyl sources and can be performed under mild, catalyst-free conditions.[4] Another strategy involves a transition-metal-free cross-dehydrogenative coupling (CDC) reaction, which can acylate electron-deficient heteroarenes like isoquinoline using aldehydes as the acylating agents in the presence of an oxidant such as K₂S₂O₈.[5]

Synthesis from Acetylated Precursors

Classical isoquinoline syntheses can be adapted to produce acetylated derivatives by using starting materials that already contain an acetyl group.

  • Bischler–Napieralski Reaction: This powerful method involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid (e.g., POCl₃ or P₂O₅).[6][7] The resulting 3,4-dihydroisoquinoline can then be dehydrogenated with a palladium catalyst to yield the aromatic isoquinoline.[7][8] To synthesize an acetylated isoquinoline, one can start with an appropriately substituted phenylethylamine. For instance, the synthesis of tricyclic isoquinolines has been achieved by acylating a phenylethylamine with acetyl chloride to form the corresponding amide, which is then cyclized.[9]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[6][10] While less direct for aromatic acetylated isoquinolines, subsequent oxidation can furnish the desired scaffold.

Modern Catalytic Approaches

Modern organic synthesis has introduced a variety of transition-metal-catalyzed methods that offer high efficiency and functional group tolerance. Rhodium(III)-catalyzed C-H activation and annulation of O-acetyl ketoximes with alkynes is a sophisticated strategy for accessing a wide range of substituted isoquinolines.[11][12] Similarly, ruthenium catalysts have been employed for the efficient synthesis of isoquinolines and isoquinolinones under microwave irradiation, avoiding the need for harsh oxidants.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are generalized protocols for a classical synthesis and a standard characterization workflow.

General Protocol for Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate

This protocol outlines the key steps of acylation and cyclization, based on procedures described in the literature.[9]

  • Acylation: To a solution of the substituted phenylethylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-acetyl amide.

  • Cyclization: Dissolve the crude amide in a solvent like toluene. Add phosphoryl chloride (POCl₃, 2.0-3.0 eq.) and heat the mixture to reflux (approx. 110 °C) for 2-6 hours.

  • Purification: After cooling, carefully pour the reaction mixture onto ice and basify with a concentrated NaOH or NH₄OH solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The final product is purified by column chromatography on silica gel.

General Protocol for Product Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 300-700 MHz spectrometer.[13][14]

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film for oils. Key vibrational bands for acetyl groups are typically found around 1700 cm⁻¹.[15][16]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using techniques like ESI-TOF to confirm the elemental composition and exact mass of the synthesized molecule.[13]

Data Presentation and Characterization

Precise characterization is essential to confirm the structure and purity of the synthesized compounds. Spectroscopic data provides definitive evidence of the molecular structure.

Spectroscopic Data Summary

The tables below summarize typical spectroscopic data for a representative 7-acetyl-tetrahydroisoquinoline derivative, compiled from literature sources.[15][16][17]

Table 1: Representative ¹H NMR Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.00 - 7.80 m -
NH 9.52 br. s -
OH 4.70 br. s -
CH₂ (ring) 2.82 - 3.74 tq 7.5, 1.5
CH₃ (acetyl) 1.94 - 2.47 s -

| CH₃ (ring) | 2.27 | s | - |

Table 2: Representative ¹³C NMR Data

Carbon Assignment Chemical Shift (δ, ppm)
C=O (acetyl) 170.0 - 170.6
C=O (amide) 162.5 - 168.2
Aromatic-C 120.1 - 144.7
C (ring) 162.5
CH₂ (ring) 26.1 - 46.3

| CH₃ (acetyl) | 23.2 - 23.3 |

Table 3: Key Infrared (IR) Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
O-H Stretch 3408 - 3556 Hydroxyl group
N-H Stretch 3260 - 3364 Amine/Amide group
C-H Stretch (Aromatic) 3026 - 3102 Aromatic ring C-H
C≡N Stretch 2215 - 2221 Nitrile group
C=O Stretch (Acetyl) 1694 - 1712 Acetyl carbonyl

| C=O Stretch (Amide) | 1632 - 1682 | Amide carbonyl |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z)
1,3-diphenyl-N-methylisoquinoline C₂₂H₁₈N 296.1439 [M+H]⁺ 296.1442 [M+H]⁺
1-phenyl-3-(p-tolyl)-N-methylisoquinoline C₂₃H₂₀N 310.1596 [M+H]⁺ 310.1599 [M+H]⁺
1-(4-fluorophenyl)-3-phenyl-N-methylisoquinoline C₂₂H₁₇FN 314.1345 [M+H]⁺ 314.1348 [M+H]⁺

(Data adapted from reference[13])

Visualized Workflows and Pathways

Diagrams help clarify complex synthetic and analytical processes, providing a clear visual reference for researchers.

Synthesis_Workflow cluster_start Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., β-Phenylethylamine) Reaction Chemical Synthesis (e.g., Bischler-Napieralski) Start->Reaction Reagents Reagents (e.g., Acetyl Chloride, POCl₃) Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Yields Purify Purification (Column Chromatography) Crude->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze Fractions End Pure Acetylated Isoquinoline Analyze->End Confirmed Structure

Caption: General workflow for the synthesis and purification of acetylated isoquinolines.

Bischler_Napieralski_Pathway Start β-Phenylethylamine Acylation + Acetyl Chloride (Acylation) Start->Acylation Amide N-acetyl-β-phenylethylamine (Amide Intermediate) Cyclization + POCl₃ / Heat (Cyclodehydration) Amide->Cyclization Dihydro 1-Methyl-3,4-dihydroisoquinoline Dehydrogenation + Pd/C / Heat (Dehydrogenation) Dihydro->Dehydrogenation Final 1-Methylisoquinoline Acylation->Amide Cyclization->Dihydro Dehydrogenation->Final

Caption: Key steps in the Bischler-Napieralski synthesis pathway.

Characterization_Workflow Crude Purified Solid/Oil NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR IR IR Spectroscopy Crude->IR MS Mass Spectrometry (HRMS) Crude->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

References

Literature review of 8-isoquinolinol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 8-Isoquinolinol Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

The isoquinoline scaffold is a prominent heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This structural motif is considered a "privileged structure" in medicinal chemistry, as it is a core component in a vast number of naturally occurring alkaloids (e.g., morphine, berberine, papaverine) and synthetic compounds with diverse and potent pharmacological activities.[1] These activities span a wide range, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2]

This guide focuses on a specific, yet significantly under-researched, member of this family: 8-isoquinolinol (also known as isoquinolin-8-ol or 8-hydroxyisoquinoline). It is a structural isomer of the extensively studied 8-hydroxyquinoline (quinolin-8-ol). While thousands of publications and patents are dedicated to the derivatives of 8-hydroxyquinoline, exploring their roles as metal chelators, anticancer agents, and materials for organic light-emitting diodes (OLEDs), the literature on 8-isoquinolinol is remarkably sparse.[3][4][5][6][7]

This disparity in research interest likely stems from the difference in metal-chelating ability between the two isomers. The 8-hydroxyquinoline structure allows for the formation of a highly stable 5-membered ring with metal ions, a property that underpins much of its biological activity.[3] In contrast, 8-isoquinolinol's geometry would lead to the formation of a less stable 6-membered ring.

This whitepaper aims to bridge the knowledge gap by providing a comprehensive overview of 8-isoquinolinol. We will detail a viable synthetic route to the core structure, present a comparative analysis of its potential properties against its well-known isomer, and, by summarizing data from related compounds, highlight its untapped potential as a scaffold for drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel heterocyclic scaffolds.

Synthesis of the 8-Isoquinolinol Core

Direct methods for the synthesis of substituted 8-isoquinolinols are not well-documented. However, the core structure can be accessed through established named reactions for isoquinoline synthesis. The Pomeranz–Fritsch reaction is a robust and effective method for creating the isoquinoline nucleus from a benzaldehyde and an aminoacetaldehyde diethyl acetal under acidic conditions.[8][9][10]

A plausible route to 8-hydroxyisoquinoline would start with 3-hydroxybenzaldehyde, which contains the required hydroxyl group at the correct position relative to the point of cyclization.

Proposed Experimental Workflow: Pomeranz–Fritsch Synthesis

The following diagram illustrates the proposed synthetic workflow for 8-isoquinolinol.

G start_node 3-Hydroxybenzaldehyde + Aminoacetaldehyde diethyl acetal step1_node Condensation (Formation of Schiff Base) start_node->step1_node intermediate_node Benzalaminoacetal Intermediate step1_node->intermediate_node step2_node Cyclization (Conc. H2SO4) intermediate_node->step2_node product_node 8-Isoquinolinol (Final Product) step2_node->product_node

Caption: Proposed Pomeranz-Fritsch workflow for 8-Isoquinolinol synthesis.

Detailed Experimental Protocol: Pomeranz–Fritsch Synthesis of 8-Isoquinolinol

This protocol is a representative procedure adapted from general methods for the Pomeranz–Fritsch reaction.[8][9]

Step 1: Formation of the Benzalaminoacetal Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-hydroxybenzaldehyde in absolute ethanol.

  • Add 1.1 equivalents of aminoacetaldehyde diethyl acetal to the solution.

  • Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil, the benzalaminoacetal intermediate, is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • In a separate flask, prepare a 70-80% (w/w) solution of sulfuric acid in water, and cool it in an ice bath.

  • Slowly add the crude benzalaminoacetal intermediate from Step 1 to the cold sulfuric acid solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Basify the cold aqueous solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath.

  • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 8-isoquinolinol.

Comparative Analysis and Potential Applications

While direct experimental data for 8-isoquinolinol derivatives is scarce, we can infer their potential properties and applications by comparing the 8-isoquinolinol scaffold to its well-studied isomer, 8-hydroxyquinoline, and to the broader class of isoquinoline alkaloids.

Metal Chelation: A Tale of Two Isomers

The defining characteristic of 8-hydroxyquinoline is its ability to act as a potent bidentate chelating agent for a wide array of metal ions.[6] The nitrogen of the pyridine ring and the oxygen of the hydroxyl group are positioned perfectly to form a highly stable, five-membered ring with a metal ion. This chelation is fundamental to its biological activities, including its anticancer and antimicrobial effects, which are often enhanced in the presence of metal ions like copper.[11][12]

In contrast, the hydroxyl group and nitrogen atom in 8-isoquinolinol are further apart. Chelation with a metal ion would result in the formation of a six-membered ring. While still possible, six-membered chelate rings are generally less thermodynamically stable than their five-membered counterparts. This structural difference likely reduces the metal-binding affinity of 8-isoquinolinol compared to 8-hydroxyquinoline, potentially explaining the vast difference in research focus.

G cluster_0 8-Hydroxyquinoline Chelation cluster_1 8-Isoquinolinol Chelation a Stable 5-membered ring M_a Metal Ion N_a N M_a->N_a Coordination O_a O M_a->O_a Coordination b Less stable 6-membered ring M_b Metal Ion N_b N M_b->N_b Coordination O_b O M_b->O_b Coordination

Caption: Comparison of metal chelation by the two isomers.

Pharmacological Potential

Despite potentially weaker chelation, the 8-isoquinolinol scaffold remains a highly attractive candidate for drug development. The broader family of isoquinoline alkaloids exhibits a remarkable range of biological activities that are not solely dependent on metal chelation.[13][14]

1. Anticancer Activity: Many 8-hydroxyquinoline derivatives show potent cytotoxicity against various cancer cell lines. This activity is often linked to their ability to chelate intracellular metals, disrupt proteasome function, and induce apoptosis.[11][15][16] Given that other isoquinoline alkaloids are also known anticancer agents, it is highly probable that novel 8-isoquinolinol derivatives could exhibit significant antiproliferative effects.

Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

Compound Cancer Cell Line IC50 / GI50 Reference
Clioquinol (5-chloro-7-iodo-8-HQ) + Cu HeLa (Cervical) ~5 µM [11]
Clioquinol (5-chloro-7-iodo-8-HQ) + Cu PC3 (Prostate) ~5 µM [11]
7-Pyrrolidinomethyl-8-HQ Myeloma (RPMI 8226) 14 µM (GI50) [17][18]
7-Morpholinomethyl-8-HQ 60 cell line panel -5.09 M (logGI50) [17][18]
7-Diethylaminomethyl-8-HQ 60 cell line panel -5.35 M (logGI50) [17][18]
[VO(L1)2] (Vanadium complex of 8-HQ Schiff base) A375 (Melanoma) <10 µM [16]

| [Ni(L1)2] (Nickel complex of 8-HQ Schiff base) | HCT-116 (Colon) | <10 µM |[16] |

2. Antimicrobial Activity: 8-hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties.[19][20] This activity is largely attributed to the chelation of essential metal ions required for microbial enzyme function.[12] Similarly, many natural and synthetic isoquinoline alkaloids possess strong antibacterial activity.[1] Therefore, derivatives of 8-isoquinolinol represent a promising, unexplored class of potential antimicrobial agents.

Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

Compound Microorganism Activity (Inhibition Zone) Reference
8-Hydroxyquinoline Staphylococcus aureus 20 mm [19]
5-nitro-8-hydroxyquinoline Staphylococcus aureus 25 mm [19]
8-Hydroxyquinoline Escherichia coli 18 mm [19]
8-Hydroxyquinoline Botrytis cinerea 30 mm [19]

| 5-chloro-8-hydroxyquinoline | Fusarium oxysporum | 25 mm |[19] |

3. Neuroprotective Activity: The dysregulation of metal ions in the brain is implicated in several neurodegenerative diseases. 8-Hydroxyquinoline derivatives have been investigated as agents to restore metal homeostasis, showing potential in models of Alzheimer's and Parkinson's diseases.[4][5] Furthermore, various isoquinoline alkaloids are known to exert neuroprotective effects through mechanisms like reducing oxidative stress and inflammation.[13] This suggests that 8-isoquinolinol derivatives could also be valuable candidates for the development of neuroprotective agents.

Key Experimental Protocols

Protocol 1: General Method for Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., 8-isoquinolinol derivatives) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This guide has established that while 8-isoquinolinol is a structural isomer of the pharmacologically vital 8-hydroxyquinoline, it remains a largely unexplored chemical entity. The primary reason for this research disparity appears to be its predicted lower affinity for metal chelation due to the formation of a less stable six-membered ring, in contrast to the highly stable five-membered ring formed by 8-hydroxyquinoline.

However, the lack of research into 8-isoquinolinol and its derivatives represents a significant opportunity. We have demonstrated that a viable synthetic pathway to the core scaffold, the Pomeranz–Fritsch reaction, is readily available. By drawing parallels with the broad biological activities of other isoquinoline alkaloids and the diverse pharmacology of 8-hydroxyquinolines, it is reasonable to hypothesize that 8-isoquinolinol derivatives hold immense, untapped potential as novel therapeutic agents.

Future research should be directed towards:

  • Synthesis and Characterization: The systematic synthesis of a library of 8-isoquinolinol derivatives with diverse substitutions on the carbocyclic and heterocyclic rings.

  • Pharmacological Screening: Comprehensive screening of these new compounds for anticancer, antimicrobial, and neuroprotective activities using established in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

The exploration of the 8-isoquinolinol scaffold could uncover new chemical space and lead to the development of next-generation therapeutics for a range of human diseases.

References

The Vanguard of Discovery: A Technical Guide to the Synthesis and Application of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at the forefront of chemical biology and drug discovery, this in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge methodologies for the synthesis of novel heterocyclic compounds. It further explores their therapeutic potential through the lens of their interaction with critical cellular signaling pathways.

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these core structures.[1] The relentless pursuit of new therapeutic agents necessitates the continuous development of innovative and efficient synthetic strategies to access novel heterocyclic scaffolds with enhanced biological activity and drug-like properties. This guide delves into a selection of state-of-the-art synthetic protocols and showcases the application of the resulting compounds in the modulation of key signaling pathways implicated in diseases such as cancer.

I. Modern Synthetic Methodologies for Heterocyclic Scaffolds

This section details exemplary protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles, emphasizing efficiency, substrate scope, and reaction conditions.

Copper-Catalyzed Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A facile and efficient one-pot method for the synthesis of 2-arylaminobenzimidazoles has been developed, utilizing a copper-catalyzed domino C-N cross-coupling reaction.[2] This approach addresses common challenges such as the use of expensive catalysts and the low reactivity of certain precursors.[2]

Experimental Protocol: Synthesis of N-Phenyl-1H-benzo[d]imidazol-2-amine [2]

A mixture of 2-aminothiophenol (1 mmol), phenyl isothiocyanate (1.2 mmol), copper(I) iodide (10 mol%), and potassium carbonate (2 mmol) in dimethylformamide (5 mL) is stirred at 120 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (60-120 mesh) to afford the desired product.

CompoundYieldMelting Point (°C)
N-Phenyl-1H-benzo[d]imidazol-2-amine96%97-99
N-p-Tolyl-1H-benzo[d]imidazol-2-amine95%145-147
N-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-amine77%158-159

Table 1: Yields and melting points of selected 2-arylaminobenzimidazoles synthesized via a copper-catalyzed one-pot reaction.[2]

Brønsted Acid-Promoted Synthesis of Thiazoles

Thiazoles, sulfur-containing heterocycles, are key components of numerous pharmaceuticals.[3] A metal-free, one-pot synthesis of 2,4-disubstituted thiazoles has been developed using a Brønsted acid-promoted sulfuration/annulation reaction with elemental sulfur as the sulfur source.[4][5][6]

Experimental Protocol: Synthesis of 2,4-Diphenylthiazole [4][5]

To a solution of benzylamine (0.2 mmol) and acetophenone (0.4 mmol) in DMSO (0.6 mL), elemental sulfur (0.4 mmol) and isonicotinic acid (0.2 mmol) are added. The reaction mixture is stirred at 130 °C for 8 hours in an air atmosphere. After completion, the reaction is cooled to room temperature, and water is added. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Benzylamine DerivativeAcetophenone DerivativeProductYield
BenzylamineAcetophenone2,4-Diphenylthiazole63%
4-MethylbenzylamineAcetophenone4-Phenyl-2-(p-tolyl)thiazole75%
4-ChlorobenzylamineAcetophenone2-(4-Chlorophenyl)-4-phenylthiazole72%

Table 2: Yields of selected 2,4-disubstituted thiazoles from the Brønsted acid-promoted reaction.[4][5]

Flow Chemistry Synthesis of Oxazoles

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, efficiency, and scalability.[7] An efficient continuous flow process for the synthesis of 1,3,4-oxadiazoles has been reported via an iodine-mediated oxidative cyclisation.[7]

Experimental Workflow: Flow Synthesis of 1,3,4-Oxadiazoles

G reagent_streams Reagent Streams (Acyl Hydrazone, Iodine, K2CO3 in DMSO) pump Syringe Pump reagent_streams->pump packed_bed Heated Packed-Bed Reactor (Solid K2CO3) pump->packed_bed quench In-line Quenching (Aqueous Na2S2O3) packed_bed->quench extraction In-line Liquid-Liquid Extraction quench->extraction purification In-line Chromatography extraction->purification product Purified 1,3,4-Oxadiazole purification->product

Flow diagram for the continuous synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: General Procedure for Flow Synthesis of 1,3,4-Oxadiazoles [7]

A solution of the acyl hydrazone (0.2 M), iodine (0.22 M), and potassium carbonate (0.4 M) in DMSO is prepared. This solution is then pumped through a heated packed-bed reactor containing solid potassium carbonate at a defined flow rate and temperature (e.g., 10 minutes residence time at 100 °C). The output from the reactor is then passed through an in-line quenching and extraction system to yield the desired 1,3,4-oxadiazole.

SubstrateProduct Yield
N'-(4-Methoxybenzylidene)benzohydrazide93%
N'-(4-(Trifluoromethyl)benzylidene)benzohydrazide85%
N'-(Thiophen-2-ylmethylene)benzohydrazide88%

Table 3: Yields of selected 1,3,4-oxadiazoles synthesized via the flow chemistry approach.[7]

II. Biological Evaluation and Signaling Pathway Inhibition

The therapeutic potential of newly synthesized heterocyclic compounds is often assessed by their ability to modulate specific cellular signaling pathways that are dysregulated in disease. This section focuses on the inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

A series of novel thiazole derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[8][9]

Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by novel thiazole derivatives.

Biological Evaluation: In Vitro Kinase Assays

The inhibitory activity of the synthesized thiazole compounds against PI3Kα and mTOR was determined using in vitro kinase assays. The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundPI3Kα IC50 (µM)mTOR IC50 (µM)
Compound 3b0.0860.221
Compound 3e>10>10
Alpelisib (Reference)0.080-
Dactolisib (Reference)-0.002

Table 4: In vitro inhibitory activity of selected thiazole derivatives against PI3Kα and mTOR.[9]

The results indicate that compound 3b is a potent dual inhibitor of PI3Kα and mTOR, with an IC50 value for PI3Kα comparable to the known inhibitor alpelisib.[9]

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another fundamental signaling pathway that governs cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in various cancers.

Novel 1,2,5-oxadiazole-2-oxide derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key receptor tyrosine kinase that activates the MAPK/ERK pathway.[10]

Signaling Pathway: MAPK/ERK

G GrowthFactor Growth Factor VEGFR2 VEGFR-2 GrowthFactor->VEGFR2 Ras Ras VEGFR2->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Oxadiazole Oxadiazole Derivative (Inhibitor) Oxadiazole->VEGFR2 inhibits

Inhibition of the MAPK/ERK pathway via VEGFR-2 by a novel oxadiazole derivative.

Biological Evaluation: VEGFR-2 Kinase Assay and Cellular Effects

The inhibitory potential of the synthesized compounds against VEGFR-2 was assessed, and their downstream effects on the MAPK pathway were investigated in cancer cell lines.

CompoundVEGFR-2 IC50 (µM)
Compound 12b0.092
Sorafenib (Reference)0.049

Table 5: In vitro VEGFR-2 inhibitory activity of the lead oxadiazole derivative.[10]

Compound 12b demonstrated potent inhibition of VEGFR-2, comparable to the multi-kinase inhibitor sorafenib.[10] Further studies showed that treatment of cancer cells with compound 12b led to a decrease in the phosphorylation of ERK, a key downstream effector of the MAPK pathway, confirming its mechanism of action.[10]

III. Conclusion

The development of novel and efficient synthetic methodologies is paramount to the discovery of new heterocyclic compounds with therapeutic potential. This guide has provided a glimpse into some of the recent advancements in this field, showcasing detailed protocols for the synthesis of benzimidazoles, thiazoles, and oxadiazoles. Furthermore, it has highlighted the crucial link between chemical synthesis and biological application by demonstrating how these novel compounds can be rationally designed to inhibit key signaling pathways implicated in cancer. The presented data underscores the power of an integrated approach, combining innovative synthetic chemistry with targeted biological evaluation, in the ongoing quest for next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, publicly available scientific literature lacks detailed experimental data regarding the specific biological uses, mechanisms of action, and comprehensive in vitro or in vivo studies for 2-Acetyl-3-dehydro-8-isoquinolinol. The primary characterization of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly tetrahydroisoquinoline derivatives.

This document, therefore, serves to highlight the current informational gap and provides a general overview of the broader class of isoquinoline alkaloids to offer context for potential future research directions. The protocols and data presented below are representative of methodologies commonly applied to novel isoquinoline derivatives and should be adapted and validated for any future experimental work with this compound.

Overview and Potential Areas of Investigation

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Many derivatives have demonstrated a wide range of biological activities, including but not limited to:

  • Antitumor: Various isoquinoline alkaloids have shown cytotoxicity against cancer cell lines.[2][3]

  • Antibacterial and Antifungal: Certain derivatives exhibit antimicrobial properties.[1][4]

  • Neuroprotective and Anti-inflammatory: Some compounds have shown potential in models of neurological disorders and inflammation.[2]

  • Cardioprotective: A number of isoquinoline alkaloids have been investigated for their effects on the cardiovascular system.[2]

Given its structure, this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Future research could explore its utility in generating libraries of derivatives for screening against various biological targets.

Synthetic Chemistry Applications

The primary documented application of this compound is in organic synthesis.[5] It is utilized as a building block for creating more complex tetrahydroisoquinoline structures.[5]

General Protocol for Synthesis of Tetrahydroisoquinoline Derivatives

This protocol is a generalized representation and would require optimization for specific target molecules.

Objective: To synthesize N-substituted tetrahydroisoquinoline derivatives from this compound.

Materials:

  • This compound

  • Reducing agent (e.g., Sodium borohydride, Catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

  • Reagents for N-alkylation or N-arylation (e.g., alkyl halides, arylboronic acids)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Procedure:

  • Reduction of the Dehydro-isoquinoline:

    • Dissolve this compound in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the reducing agent at a controlled temperature (e.g., 0 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent and dry over an anhydrous salt (e.g., sodium sulfate).

    • Purify the resulting 2-Acetyl-1,2,3,4-tetrahydro-8-isoquinolinol by column chromatography.

  • N-Deacetylation (if required):

    • The acetyl group can be removed under acidic or basic conditions to yield the free amine, 1,2,3,4-tetrahydro-8-isoquinolinol, for further functionalization.

  • N-Functionalization:

    • The resulting tetrahydroisoquinoline can be further modified at the nitrogen atom via standard procedures like reductive amination, acylation, or cross-coupling reactions to introduce diverse substituents.

Experimental Workflow for Synthesis

G A This compound B Reduction (e.g., NaBH4 or H2, Pd/C) A->B Step 1 C 2-Acetyl-1,2,3,4-tetrahydro-8-isoquinolinol B->C D N-Deacetylation (Acidic or Basic Hydrolysis) C->D Optional Step E 1,2,3,4-Tetrahydro-8-isoquinolinol D->E F N-Functionalization (Alkylation, Acylation, etc.) E->F Step 2 G Library of Novel Tetrahydroisoquinoline Derivatives F->G

Caption: Synthetic pathway from this compound.

Hypothetical Biological Screening Protocol

Should novel derivatives be synthesized from this compound, a general workflow for preliminary biological evaluation could be as follows.

Objective: To perform an initial screen of novel tetrahydroisoquinoline derivatives for potential cytotoxic activity against a cancer cell line.

Materials:

  • Synthesized tetrahydroisoquinoline derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Culture: Maintain the selected cancer cell line in a CO2 incubator at 37°C according to standard protocols.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.

Workflow for Preliminary Biological Screening

G A Synthesized Tetrahydroisoquinoline Derivatives D Compound Treatment (Serial Dilutions) A->D B Cell Culture (e.g., MCF-7, HT-29) C Cell Seeding in 96-well Plates B->C C->D E Incubation (48-72h) D->E F Cell Viability Assay (e.g., MTT) E->F G Data Analysis (IC50 Determination) F->G H Identification of 'Hit' Compounds G->H

Caption: General workflow for in vitro cytotoxicity screening.

Future Directions and Data Presentation

As research into this compound and its derivatives progresses, it will be crucial to present quantitative data in a clear and structured manner. The following tables are templates for how such data could be organized.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1346598-26-2[5]
Molecular FormulaC₁₁H₁₁NO₂[5]
Molecular Weight189.21 g/mol [5]
AppearanceYellow Solid[5]
SolubilityAcetone, Chloroform, Dichloromethane, Ethyl Acetate[5]

Table 2: Hypothetical In Vitro Activity of Synthesized Derivatives

Compound IDTarget Cell LineIC50 (µM)Notes
Derivative 1MCF-7Data not available
Derivative 2HT-29Data not available
.........

Conclusion

While there is a significant lack of experimental data on the biological uses of this compound itself, its potential as a synthetic intermediate is clear. The broader family of isoquinoline alkaloids provides a strong rationale for the synthesis and evaluation of new derivatives based on this scaffold. The protocols and data presentation formats outlined in these application notes provide a framework for future research in this area. Researchers are encouraged to build upon this foundation to explore the potential of this and related compounds in drug discovery and development.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the separation and quantification of isoquinoline alkaloids using high-performance liquid chromatography (HPLC). The methodologies outlined are applicable for the quality control of herbal medicines, pharmacokinetic studies, and various research applications.

Introduction to Isoquinoline Alkaloids and HPLC Analysis

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities. Prominent examples include berberine, sanguinarine, and papaverine. Accurate and reliable quantification of these compounds is crucial for the standardization of medicinal plant extracts and the development of new therapeutic agents. HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of isoquinoline alkaloids in various matrices.[1][2][3][4] This is due to its high resolution, sensitivity, and reproducibility.[4]

The selection of an appropriate HPLC method depends on the specific alkaloids of interest and the sample matrix. Key parameters to consider include the type of stationary phase (column), the composition of the mobile phase, and the detection method.[4] Reversed-phase chromatography using C18 columns is a common approach for the separation of isoquinoline alkaloids.[1][2]

Experimental Protocols

General Workflow for HPLC Analysis of Isoquinoline Alkaloids

The following diagram illustrates a typical workflow for the analysis of isoquinoline alkaloids in plant materials.

General Workflow for Isoquinoline Alkaloid Analysis A Sample Collection (e.g., Plant Material) B Sample Preparation (Drying, Grinding) A->B C Extraction (e.g., Acidic Methanol) B->C D Purification (e.g., Solid-Phase Extraction) C->D E HPLC Analysis D->E F Data Acquisition E->F G Data Analysis (Quantification, Identification) F->G H Reporting G->H

Caption: General workflow for isoquinoline alkaloid analysis.

Protocol 1: Analysis of Protoberberine and Aporphine Alkaloids in Corydalis Species

This protocol is adapted from a method developed for the quality control of Corydalis species.[1]

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Ammonium acetate

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for the target isoquinoline alkaloids

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium acetate containing 0.2% triethylamine, adjusted to pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A specific gradient program should be optimized to achieve the best separation. A typical gradient might start at a low percentage of B, gradually increasing to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of the reference standards in methanol. From the stock solutions, prepare a series of working standard solutions of different concentrations to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Extract the alkaloids using an appropriate solvent, such as methanol, with ultrasonication.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the alkaloids using the calibration curves generated from the standard solutions.

Protocol 2: Analysis of Isoquinoline Alkaloids in Chelidonium majus

This protocol is based on a method for the analysis of alkaloids in Chelidonium majus extracts.[2]

Instrumentation and Materials:

  • HPLC system with a DAD detector

  • Reversed-phase C18 column

  • Methanol (acidified)

  • Solid-phase extraction (SPE) cartridges (e.g., Supelclean LC-18)

  • Reference standards for protopine, chelidonine, coptisine, sanguinarine, and berberine

Chromatographic Conditions:

  • The specific mobile phase composition and gradient should be optimized for the separation of the target alkaloids. A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used.

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the reference standards in methanol. Create mixed standard solutions at various concentrations for calibration.

  • Sample Preparation:

    • Extract the plant material with acidic methanol.

    • Purify the extract using solid-phase extraction on LC-18 cartridges to remove interfering substances.[2]

    • Elute the alkaloids from the SPE cartridge and evaporate the solvent.

    • Reconstitute the residue in the mobile phase before HPLC analysis.

  • Analysis and Quantification: Follow the analysis and quantification steps outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize the quantitative data for selected isoquinoline alkaloids from various studies.

Table 1: HPLC-DAD Quantitative Data for Selected Isoquinoline Alkaloids

AlkaloidLimit of Quantification (LOQ) (mg/mL)Reference
Berberine0.0457[5]
Chelerythrine0.0123[5]
Protopine0.0288[5]
Sanguinarine0.0371[5]
Chelidonine0.0336[5]

Table 2: HPLC-UV Detection Limits for Isoquinoline Alkaloids in Nelumbo [6]

Alkaloid TypeDetection Limit (at 272 nm)
Aporphine-type20 pg
Bisbenzylisoquinoline-type50 pg

Table 3: Linearity Range for Bioactive Compounds in Berberis Species by UPLC-MS/MS [7]

Compound TypeConcentration Range (ng/mL)
Protoberberine alkaloids0.5 - 1000≥0.9989
Aporphine alkaloids0.5 - 1000≥0.9989
Chlorogenic acid0.5 - 1000≥0.9989

Method Validation and Quality Control

To ensure the reliability of the analytical results, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following diagram illustrates the relationship between these validation parameters.

HPLC Method Validation Parameters A Method Validation B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOD E->F G LOQ E->G

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC methods described in these application notes provide a robust framework for the qualitative and quantitative analysis of isoquinoline alkaloids. The provided protocols and data can be adapted and optimized for specific research and drug development needs. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.

References

Application Note: Nuclear Magnetic Resonance (NMR) Analysis of 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For novel compounds such as 2-Acetyl-3-dehydro-8-isoquinolinol, a synthetic derivative of the isoquinoline scaffold, NMR analysis provides critical information regarding its chemical structure, purity, and conformation. The isoquinoline core is a key feature in many biologically active natural products and synthetic pharmaceuticals, making detailed structural characterization of new derivatives essential for drug discovery and development.[1] This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of this compound, along with guidelines for data interpretation and presentation.

While specific experimental NMR data for this compound is not widely published[2], this document outlines a robust methodology based on established principles for the analysis of related heterocyclic compounds.[3] The protocols herein will guide researchers in obtaining high-quality NMR spectra and confidently assigning the chemical shifts to the corresponding nuclei, thereby confirming the molecular structure.

Hypothetical Data Presentation

The following tables summarize the expected chemical shift (δ) ranges for the protons and carbons of this compound, based on known data for isoquinoline and related derivatives. These tables serve as a reference for the anticipated spectral data.

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J) Hz
H17.5 - 8.5d5.0 - 6.0
H46.5 - 7.5d5.0 - 6.0
H57.0 - 8.0d7.0 - 9.0
H67.0 - 7.8t7.0 - 9.0
H76.8 - 7.5d7.0 - 9.0
OH9.0 - 11.0s (broad)-
CH₃ (Acetyl)2.0 - 2.5s-

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected δ (ppm)
C1140 - 150
C3120 - 130
C4110 - 120
C4a125 - 135
C5115 - 125
C6130 - 140
C7110 - 120
C8150 - 160
C8a135 - 145
C=O (Acetyl)168 - 172
CH₃ (Acetyl)20 - 30

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[4] The following protocol is recommended for small organic molecules like this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[5]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., glass wool plug)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Weigh the required amount of this compound and place it in a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[5]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5][6] this compound is soluble in chloroform, acetone, and ethyl acetate, making CDCl₃ or Acetone-d₆ good starting choices.[2]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4][7] Suspended solids can degrade the quality of the NMR spectrum.[4]

  • Add a small amount of an internal reference standard, such as TMS (δ = 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required.[6]

  • Carefully transfer the solution into a clean, dry NMR tube. The solvent height should be between 4.0 and 5.0 cm.[6]

  • Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay: 1-2 seconds.

  • Pulse Angle: 30-45 degrees.

¹³C NMR Spectroscopy:

  • Experiment: Proton-decoupled 1D carbon experiment.

  • Spectral Width: 0-220 ppm.[8]

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy (for structural assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., between adjacent aromatic protons).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Interpretation Workflow

The process of interpreting the acquired NMR spectra to confirm the structure of this compound follows a logical sequence.

A Acquire 1D ¹H NMR C Acquire 2D NMR (COSY, HSQC, HMBC) A->C D Analyze ¹H NMR: - Count signals - Integrate peaks - Analyze splitting patterns A->D B Acquire 1D ¹³C NMR B->C E Analyze ¹³C NMR: - Count signals - Note chemical shifts B->E F Correlate Spectra: - Use HSQC to link protons to their attached carbons - Use COSY to establish H-H connectivity - Use HMBC to find long-range H-C connections C->F D->F E->F G Assign All Signals to Specific Atoms F->G H Confirm Structure of this compound G->H

Caption: Workflow for NMR-based structural elucidation.

Potential Signaling Pathway Involvement

Isoquinoline alkaloids are known to interact with various biological targets, including enzymes and receptors involved in cell signaling. For instance, many kinase inhibitors feature heterocyclic scaffolds. A novel compound like this compound could potentially modulate kinase signaling pathways, which are often dysregulated in diseases like cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor Molecule This compound RAF RAF Molecule->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Note: Mass Spectrometry of Acetylated Isoquinolinol for Enhanced Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the analysis of acetylated isoquinolinol using mass spectrometry. Acetylation, a common derivatization technique, is employed to enhance the ionization efficiency and chromatographic retention of isoquinolinol, facilitating its sensitive detection and accurate quantification in complex matrices. This document provides detailed protocols for the acetylation of isoquinolinol, along with optimized parameters for liquid chromatography-mass spectrometry (LC-MS) analysis. Furthermore, a proposed fragmentation pathway of acetylated isoquinolinol is presented to aid in its structural confirmation. The provided workflows and quantitative data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Isoquinolinol, a hydroxylated derivative of isoquinoline, is a key structural motif in numerous biologically active compounds and pharmaceutical agents. Its accurate and sensitive quantification is crucial for understanding the pharmacology and toxicology of isoquinoline-based drugs. However, the inherent polarity of the hydroxyl group can lead to poor retention in reversed-phase liquid chromatography and variable ionization efficiency in mass spectrometry.

Chemical derivatization, such as acetylation, can overcome these analytical challenges.[1][2][3] Acetylation of the hydroxyl group with an acetyl moiety increases the hydrophobicity of the molecule, leading to improved chromatographic separation. Moreover, the addition of the acetyl group can influence the fragmentation pattern in the mass spectrometer, potentially yielding characteristic product ions that enhance the selectivity of the analysis.[2] This application note provides a step-by-step guide for the acetylation of isoquinolinol and its subsequent analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Isoquinolinol standard

  • Acetic anhydride (analytical grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium bicarbonate (50 mM)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (optional)

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

Protocol 1: Acetylation of Isoquinolinol

This protocol is adapted from established methods for the acetylation of small molecules and peptides.[4]

  • Prepare Acetylation Reagent: In a fume hood, carefully mix 20 µL of acetic anhydride with 60 µL of methanol. This reagent should be prepared fresh before each use.

  • Sample Preparation: Dissolve a known amount of isoquinolinol standard in 20 µL of 50 mM ammonium bicarbonate to a final concentration of 1 mg/mL.

  • Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the 20 µL isoquinolinol solution.

  • Incubation: Vortex the mixture gently and let it stand at room temperature for 1 hour to ensure complete reaction.

  • Sample Finalization: After incubation, the sample can be directly diluted with the initial mobile phase for LC-MS analysis or lyophilized to dryness and reconstituted in a suitable solvent.

Safety Note: Acetic anhydride is a corrosive and lachrymatory reagent. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 2: LC-MS/MS Analysis of Acetylated Isoquinolinol
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Acquisition Mode: Full scan (m/z 50-500) and product ion scan of the acetylated isoquinolinol precursor ion. For targeted quantification, use Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for isoquinolinol and its acetylated derivative, along with proposed product ions for MS/MS analysis. The fragmentation of isoquinoline alkaloids typically involves the loss of small neutral molecules.[5][6] For acetylated isoquinolinol, a characteristic loss of ketene (42 Da) from the precursor ion is anticipated.[7]

CompoundPrecursor Ion [M+H]⁺ (m/z)Proposed Product Ions (m/z)Neutral Loss
Isoquinolinol146.06129.06, 118.06, 91.05NH₃, CO, C₂H₂
Acetylated Isoquinolinol188.07146.06, 128.05, 118.06C₂H₂O (Ketene), C₂H₂O + H₂O, C₂H₂O + CO

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Isoquinolinol Standard reaction Acetylation Reaction (1 hr at RT) start->reaction reagent Acetylation Reagent (Acetic Anhydride + Methanol) reagent->reaction final_sample Acetylated Isoquinolinol reaction->final_sample lc LC Separation (C18 Column) final_sample->lc ms MS/MS Detection (ESI+) lc->ms data Data Analysis ms->data

Caption: Workflow for the acetylation and LC-MS/MS analysis of isoquinolinol.

Proposed Fragmentation Pathway

fragmentation_pathway precursor Acetylated Isoquinolinol [M+H]⁺ m/z = 188.07 product1 Isoquinolinol [M+H]⁺ m/z = 146.06 precursor->product1 - C₂H₂O (Ketene) product2 [M+H-C₂H₂O-H₂O]⁺ m/z = 128.05 product1->product2 - H₂O product3 [M+H-C₂H₂O-CO]⁺ m/z = 118.06 product1->product3 - CO

Caption: Proposed ESI+ fragmentation pathway of acetylated isoquinolinol.

Discussion

The acetylation of isoquinolinol provides a robust method to improve its analytical characteristics for mass spectrometric analysis. The increased hydrophobicity of the acetylated derivative typically results in better retention on reversed-phase columns, moving its elution away from the void volume where matrix interferences can be more pronounced.

The fragmentation of the acetylated precursor ion is expected to be highly informative. The neutral loss of 42 Da, corresponding to ketene (CH₂=C=O), is a characteristic fragmentation for acetylated compounds and can be used as a specific transition in MRM-based quantitative assays.[7] Further fragmentation of the resulting m/z 146.06 ion, which corresponds to the protonated isoquinolinol, can provide additional structural confirmation, following fragmentation patterns known for isoquinoline alkaloids.[5][8]

For quantitative studies, a stable isotope-labeled internal standard of acetylated isoquinolinol would be ideal to account for any variability in the derivatization reaction and mass spectrometric response. The development of a multiplexed assay using selected reaction monitoring (SRM) can allow for the high-throughput and sensitive quantification of acetylated isoquinolinol in various biological samples.[9]

Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of acetylated isoquinolinol. The described protocols for derivatization and LC-MS/MS analysis, along with the proposed fragmentation pathway, offer a solid foundation for researchers to develop and validate sensitive and selective assays for isoquinolinol and related compounds. The use of acetylation as a derivatization strategy is a valuable tool for enhancing the analytical performance in the characterization and quantification of polar metabolites and drug candidates.

References

Application Notes and Protocols for Isoquinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific biological activity data or established assay protocols for the compound 2-Acetyl-3-dehydro-8-isoquinolinol . The information presented herein is based on common methodologies used for the broader class of isoquinoline and tetrahydroisoquinoline derivatives and should be regarded as a general template for experimental design. Researchers should optimize these protocols for their specific experimental setup.

Introduction

Isoquinoline alkaloids and their synthetic derivatives are a diverse class of nitrogen-containing heterocyclic compounds.[1][2] Many of these compounds, including tetrahydroisoquinolines, have been investigated for a wide range of biological activities, such as antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] Due to this broad bioactivity, isoquinoline derivatives are of significant interest to researchers in drug discovery and development.

These application notes provide a generalized framework for assessing the cytotoxic effects of novel isoquinoline derivatives, a common primary screening assay for this class of compounds.

General Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the concentration of a test compound that inhibits cell viability by 50% (IC50), a key measure of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Materials:

  • Test compound (e.g., an isoquinoline derivative)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 prep_compound Prepare serial dilutions of the test compound add_compound Add compound dilutions to wells prep_compound->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for vehicle control (e.g., DMSO) and untreated controls.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured table. This allows for easy comparison of the potency of different compounds.

Table 1: Cytotoxic Activity of Isoquinoline Derivatives against Human Cancer Cell Lines

Compound IDCell LineIncubation Time (h)IC50 (µM) ± SD
Test Compound 1 MCF-748User Data
Test Compound 1 HT-2948User Data
Test Compound 2 MCF-748User Data
Test Compound 2 HT-2948User Data
Positive Control MCF-748User Data
Positive Control HT-2948User Data

IC50 values are presented as the mean ± standard deviation (SD) from at least three independent experiments.

Potential Signaling Pathways

While the mechanism of action for this compound is unknown, many isoquinoline alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death).[5] The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Cascade compound Isoquinoline Derivative bax Bax/Bak Activation compound->bax Induces cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

Further experimental protocols would be required to validate the involvement of this or other signaling pathways. These could include Western blotting for key apoptotic proteins (e.g., Caspase-3, PARP), flow cytometry for apoptosis detection (e.g., Annexin V staining), or specific enzyme inhibition assays.[1][7][8]

References

The Expanding Role of Isoquinolinol Derivatives in Oncology Research: Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Isoquinolinol derivatives, a class of heterocyclic organic compounds, are emerging as a significant area of interest in cancer research. Their diverse chemical structures allow for a wide range of biological activities, making them promising candidates for the development of novel anticancer therapeutics. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This document provides a detailed overview of the applications of isoquinolinol derivatives in cancer research, including their mechanisms of action, protocols for key experimental assays, and a summary of their anti-proliferative activities.

Mechanisms of Anticancer Activity

Isoquinolinol derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in tumor growth and survival.

Inhibition of Apoptosis Proteins (IAPs)

A significant mechanism of action for some isoquinolinol derivatives is the inhibition of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to therapeutic resistance. By inhibiting IAPs such as XIAP and cIAP-1, these derivatives can restore the natural apoptotic process in cancer cells. This leads to the activation of caspases, key enzymes that execute apoptosis.[1]

Topoisomerase Inhibition

Certain isoquinolinol derivatives, particularly the pyrrolo[2,1-a]isoquinoline alkaloids known as lamellarins, function as potent topoisomerase I (Topo-I) inhibitors.[2] Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By stabilizing the Topo-I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger cell death.[2] This mechanism is shared with established chemotherapeutic agents, highlighting the potential of isoquinolinol derivatives in this area.

Induction of Apoptosis and Cell Cycle Arrest

Beyond IAP inhibition, many isoquinolinol derivatives induce apoptosis through various other pathways. This can involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[3] Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, by interfering with microtubule dynamics.[3] This prevents cancer cells from completing mitosis and proliferating.

Modulation of Signaling Pathways

Isoquinolinol derivatives have been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Some isoquinolinol compounds can interfere with this pathway, thereby inhibiting tumor growth.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Berberine, a well-known isoquinoline alkaloid, has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.

  • EGFR/AMPK Signaling: Chelidonine, another natural isoquinoline alkaloid, has been found to inhibit non-small cell lung cancer growth by regulating the Epidermal Growth Factor Receptor (EGFR) and AMP-activated protein kinase (AMPK) signaling pathways.[3]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of selected isoquinolinol derivatives against various cancer cell lines. The IC50 and GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Lamellarins
Lamellarin DProstate (DU-145, LNCaP)CytotoxicityNanomolar range[4]
Lamellarin DLeukemia (K562)ApoptosisMicromolar range[4]
Lamellarin 6Lung (A549)Cytotoxicity0.008[4]
Lamellarin 7Lung (A549)Cytotoxicity0.005[4]
Lamellarin NMelanoma (SK-MEL-5)Cytotoxicity0.187[4]
Lamellarin βLeukemia (HL-60)Cytotoxicity4.8 µg/mL[4]
Lamellarin 9Neuroblastoma (IMR32), Cervical (HeLa), Neuroblastoma (SH-SY5Y)Cytotoxicity0.019 - 0.040[4]
Synthetic Derivatives
B01002Ovarian (SKOV3)CCK-87.65 µg/mL[5]
C26001Ovarian (SKOV3)CCK-811.68 µg/mL[5]
Compound 4dBreast (MDA-MB-231), Cervical (HeLa), Liver (SMMC-7721)Antiproliferative0.12, 0.08, 0.34
Compound 7eLung (A459)Cytotoxicity0.155
Compound 8dBreast (MCF7)Cytotoxicity0.170
Natural Alkaloids
NoscapineVarious cancer cell linesCell Cycle Arrest75
BerberineHepatocellular Carcinoma (MHCC97-H, HepG2)MTTDose-dependent inhibition

Experimental Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the anticancer properties of isoquinolinol derivatives.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoquinolinol derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the isoquinolinol derivative at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the isoquinolinol derivative as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate on ice for at least 30 minutes (or at -20°C overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing Mechanisms of Action

The following diagrams illustrate key signaling pathways and experimental workflows related to the anticancer activity of isoquinolinol derivatives.

G cluster_0 Apoptosis Induction by IAP Inhibition Isoquinolinol Isoquinolinol Derivative IAPs IAPs (XIAP, cIAP-1) Isoquinolinol->IAPs Inhibits Caspases Caspases IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Inhibition of IAPs by isoquinolinol derivatives leads to caspase activation and apoptosis.

G cluster_1 Topoisomerase I Inhibition Workflow Start Start DNA Supercoiled DNA Start->DNA Complex Topo I-DNA Cleavage Complex DNA->Complex Topo I action TopoI Topoisomerase I Complex->DNA Re-ligation BrokenDNA DNA Strand Breaks Complex->BrokenDNA Isoquinolinol Isoquinolinol Derivative Isoquinolinol->Complex Stabilizes Apoptosis Apoptosis BrokenDNA->Apoptosis

Caption: Isoquinolinol derivatives stabilize the Topo I-DNA complex, leading to DNA damage.

G cluster_2 Experimental Workflow for Anticancer Drug Screening Start Start CellCulture Cancer Cell Culture Start->CellCulture Treatment Treatment with Isoquinolinol Derivatives CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, etc.) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for evaluating the anticancer effects of isoquinolinol derivatives.

Conclusion

Isoquinolinol derivatives represent a versatile and promising class of compounds in the field of cancer research. Their ability to target multiple facets of cancer biology, including apoptosis, cell cycle regulation, and key signaling pathways, underscores their potential as lead compounds for the development of novel anticancer drugs. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of molecules. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

Information Not Available for 2-Acetyl-3-dehydro-8-isoquinolinol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no specific information on the use of 2-Acetyl-3-dehydro-8-isoquinolinol as a chemical probe. Documentation detailing its biological targets, mechanism of action, relevant signaling pathways, quantitative data, or established experimental protocols for its use in research is not publicly available.

Chemical probes are essential tools in chemical biology and drug discovery for understanding the roles of specific proteins in complex biological systems. The development and characterization of a chemical probe involve extensive studies to determine its potency, selectivity, and mechanism of action.

While the isoquinoline scaffold is a common motif in many biologically active compounds, including enzyme inhibitors and receptor modulators, the specific derivative, this compound, has not been characterized as a chemical probe in the accessible literature. General information on isoquinoline derivatives suggests a wide range of potential biological activities, but this does not provide the specific data required to generate detailed application notes or protocols for this particular compound.

Further research and publication in peer-reviewed scientific journals would be necessary to establish this compound as a validated chemical probe. Without such foundational data, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations of its biological functions.

Researchers interested in the potential of this compound would need to undertake initial studies to:

  • Synthesize and characterize the molecule.

  • Screen it against a panel of biological targets to identify potential interactions.

  • Validate any identified interactions and determine the mechanism of action.

  • Assess its potency and selectivity in cellular and/or in vivo models.

Until such studies are conducted and the results are published, the use of this compound as a chemical probe remains undocumented.

Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for a series of in vitro assays to characterize the biological activity of novel isoquinoline compounds. The methodologies outlined below are foundational for assessing the antiproliferative, enzyme-inhibiting, and apoptosis-inducing properties of these compounds, which have shown significant potential in preclinical studies.

Antiproliferative and Cytotoxicity Assays

A primary step in the evaluation of novel isoquinoline compounds is to determine their effect on cancer cell proliferation and viability. The MTT and CCK-8 assays are robust colorimetric methods for this purpose.

Quantitative Data Summary

The following tables summarize the antiproliferative and cytotoxic activity of various novel isoquinoline compounds from recent studies.

Table 1: Antiproliferative Activity of Phenylaminoisoquinolinequinones against Human Cancer Cell Lines

CompoundAGS (gastric) IC₅₀ (µM)SK-MES-1 (lung) IC₅₀ (µM)J82 (bladder) IC₅₀ (µM)
1 >100>100>100
2a 1.52.33.1
3a 0.81.11.9
4a 0.50.71.2

Data synthesized from studies on phenylaminoisoquinolinequinones, which demonstrate significant antiproliferative activity.[1]

Table 2: Antifungal Activity of 3-Aryl-Isoquinoline Derivatives

CompoundAlternaria solani EC₅₀ (mg/L)Alternaria alternata EC₅₀ (mg/L)Physalospora piricola EC₅₀ (mg/L)
8f 15.218.522.1
9f 5.87.13.651
Chlorothalonil (Control) --3.869

Novel 3-aryl-isoquinoline derivatives, such as compound 9f, have demonstrated potent antifungal activity, in some cases exceeding that of commercial fungicides like chlorothalonil.[2]

Table 3: Antiproliferative Activity of Isoquinoline Derivatives as IAP Inhibitors in Ovarian Cancer Cells

CompoundSKOV3 IC₅₀ (µg/mL)
B01002 7.65
C26001 11.68

Isoquinoline derivatives B01002 and C26001 have been shown to inhibit the proliferation of SKOV3 ovarian cancer cells.[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is adapted from standard methodologies for assessing cell viability.[4][5]

Objective: To determine the concentration of a novel isoquinoline compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Novel isoquinoline compounds

  • Human cancer cell lines (e.g., AGS, SK-MES-1, J82)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline compounds in complete medium. Concentrations may range from 0.1 to 100 µM.[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Isoquinoline Compounds overnight_incubation->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Enzyme Inhibition Assays

Many isoquinoline compounds exert their effects by targeting specific enzymes. Kinase inhibition assays are particularly relevant for anticancer drug discovery.

Quantitative Data Summary

Table 4: Kinase Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
Lapatinib (Control) 9.813.2
9a 15025
11c 28045
14a 35030
14f 25021

Novel isoquinoline derivatives have been developed that show enhanced selectivity for HER2 over EGFR, a desirable trait for targeted cancer therapies.[4]

Experimental Protocol: HER2 Kinase Inhibition Assay

This protocol is based on a luminescent kinase assay platform.

Objective: To determine the potency of novel isoquinoline compounds in inhibiting HER2 kinase activity.

Materials:

  • Recombinant human HER2 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Substrate (e.g., a synthetic peptide) and ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Novel isoquinoline compounds

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Dilute the HER2 enzyme, substrate, ATP, and test compounds in the kinase buffer.

  • Reaction Setup:

    • In a 384-well plate, add:

      • 1 µL of the isoquinoline compound at various concentrations (or DMSO for control).

      • 2 µL of the diluted HER2 enzyme.

      • 2 µL of the substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Apoptosis and Cell Signaling Pathway Analysis

Understanding the mechanism of action of novel isoquinoline compounds often involves investigating their ability to induce apoptosis and modulate key signaling pathways.

Experimental Protocol: Apoptosis Detection by Hoechst Staining

Objective: To qualitatively assess the induction of apoptosis by observing nuclear morphology changes.

Materials:

  • SKOV3 ovarian cancer cells (or other relevant cell line)

  • Novel isoquinoline compounds

  • Hoechst 33342 staining solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow SKOV3 cells on glass coverslips in a 24-well plate.

    • Treat the cells with the isoquinoline compounds (e.g., B01002, C26001 at their IC₅₀ concentrations) for 24-48 hours. Include an untreated control.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Observe the cells under a fluorescence microscope using a UV filter.

    • Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei, while normal cells will have uniformly stained, round nuclei.

Signaling Pathway Modulation

Novel isoquinoline compounds can interfere with various signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and MAPK/ERK pathways.[6]

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene Target Gene Transcription Isoquinoline Novel Isoquinoline Compound Isoquinoline->NFkB_active Inhibition MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., HER2) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activation Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Isoquinoline Novel Isoquinoline Compound Isoquinoline->RTK Inhibition

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical synthetic strategy for the derivatization of 2-Acetyl-3-dehydro-8-isoquinolinol. While the specific starting material is not extensively documented in the literature, the proposed reactions are based on well-established synthetic methodologies for isoquinoline and related heterocyclic systems. The quantitative data presented is illustrative and intended to guide experimental design.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Derivatives of isoquinoline have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The starting material, this compound, possesses several functional groups amenable to chemical modification: an N-acetyl group, an enamide system (a C3-C4 double bond), and a phenolic hydroxyl group at the 8-position. This allows for a combinatorial approach to generate a library of novel compounds for biological screening.

These notes provide a strategic framework and detailed protocols for the synthesis of a focused library of derivatives from this compound, targeting potential applications in oncology.

Overall Synthetic Strategy

The proposed synthetic strategy diversifies the this compound core at three key positions, designated as A-site, B-site, and C-site. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting molecules.

  • A-Site Modification (N-Acyl Group): The N-acetyl group can be removed to yield the free secondary amine, which can then be re-acylated with various acyl chlorides or anhydrides to introduce different substituents. This modulates the electronic and steric properties of the nitrogen atom.

  • B-Site Modification (C3-C4 Double Bond): The enamide double bond can be selectively reduced to yield the corresponding 2-acetyl-1,2,3,4-tetrahydro-8-isoquinolinol scaffold. This transformation alters the geometry and flexibility of the heterocyclic ring.

  • C-Site Modification (C8-Hydroxyl Group): The phenolic hydroxyl group is a prime site for derivatization, such as O-alkylation, to introduce lipophilic groups which can influence cell permeability and target engagement.[4][5]

The overall workflow for the synthesis of a library of derivatives is depicted below.

G start 2-Acetyl-3-dehydro- 8-isoquinolinol (SM) deacetyl Protocol 1: N-Deacetylation start->deacetyl A-Site Modification reduce Protocol 3: Reduction start->reduce B-Site Modification alkylate_sm Protocol 4: O-Alkylation start->alkylate_sm C-Site Modification free_amine 3-Dehydro-8-hydroxy- isoquinoline deacetyl->free_amine reacyl Protocol 2: N-Acylation a_site_derivs A-Site Derivatives reacyl->a_site_derivs b_site_deriv 2-Acetyl-1,2,3,4-tetrahydro- 8-isoquinolinol reduce->b_site_deriv c_site_deriv_sm C-Site Derivatives (Dehydro Core) alkylate_sm->c_site_deriv_sm alkylate_reduced Protocol 4: O-Alkylation bc_site_deriv B & C-Site Derivatives (Tetrahydro Core) alkylate_reduced->bc_site_deriv free_amine->reacyl b_site_deriv->alkylate_reduced C-Site Modification

Synthetic workflow for the diversification of the starting material (SM).

Experimental Protocols

Protocol 1: N-Deacetylation of this compound

This protocol describes the acidic hydrolysis of the N-acetyl group to yield the corresponding secondary amine.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.23 mmol).

  • Add methanol (20 mL) and 6M HCl (20 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 3-dehydro-8-isoquinolinol, can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Acylation of 3-Dehydro-8-isoquinolinol

This protocol describes the acylation of the secondary amine with an acyl chloride.

Materials:

  • 3-Dehydro-8-isoquinolinol (from Protocol 1)

  • Acyl chloride (e.g., Propionyl chloride, Benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.

Procedure:

  • Dissolve 3-dehydro-8-isoquinolinol (0.5 g, 3.44 mmol) in anhydrous DCM (20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (0.72 mL, 5.16 mmol, 1.5 equiv.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equiv., e.g., propionyl chloride, 0.33 mL, 3.78 mmol) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated NH₄Cl solution (15 mL).

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reduction of this compound

This protocol describes the reduction of the C3-C4 double bond to yield the tetrahydroisoquinoline derivative.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 g, 5.23 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.30 g, 7.85 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction by slow, dropwise addition of 1M HCl until gas evolution ceases and the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting 2-acetyl-1,2,3,4-tetrahydro-8-isoquinolinol by flash column chromatography.

Protocol 4: O-Alkylation of the 8-Hydroxyl Group

This protocol describes the Williamson ether synthesis to alkylate the phenolic hydroxyl group.[4][5]

Materials:

  • 8-Hydroxyisoquinoline derivative (starting material or reduced product)

  • Alkyl halide (e.g., Iodomethane, Bromoethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • To a 50 mL round-bottom flask, add the 8-hydroxyisoquinoline derivative (1.0 mmol), anhydrous potassium carbonate (2.5 mmol, 2.5 equiv.), and anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Add the alkyl halide (1.2 mmol, 1.2 equiv.) and stir the mixture at room temperature for 12-18 hours. For less reactive alkyl halides, heating to 50-60°C may be required.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then brine (20 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the hypothetical synthesis results and biological activity data for a representative set of derivatives.

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDSynthetic Route (Protocols)R¹ (Acyl)R² (Alkoxy)Core StructureYield (%)M.P. (°C)m/z [M+H]⁺
SM -Acetyl-OHDehydro-155-157190.08
1a 1, 2Propionyl-OHDehydro75162-164204.10
1b 1, 2Benzoyl-OHDehydro68188-190252.10
2a 3Acetyl-OHTetrahydro85141-143192.10
3a 4Acetyl-OCH₃Dehydro88130-132204.10
3b 4Acetyl-OCH₂CH₃Dehydro82125-127218.11
4a 3, 4Acetyl-OCH₃Tetrahydro86115-117206.11

Table 2: Illustrative In Vitro Biological Activity Data (IC₅₀, µM)

Compound IDR¹ (Acyl)R² (Alkoxy)Core StructureMCF-7 (Breast Cancer)A549 (Lung Cancer)EGFR Kinase Assay
SM Acetyl-OHDehydro> 50> 5025.8
1a Propionyl-OHDehydro45.248.122.1
1b Benzoyl-OHDehydro38.641.518.9
2a Acetyl-OHTetrahydro22.529.312.4
3a Acetyl-OCH₃Dehydro15.118.28.5
3b Acetyl-OCH₂CH₃Dehydro12.815.97.1
4a Acetyl-OCH₃Tetrahydro5.2 7.8 1.9

Biological Context and Signaling Pathway

Many isoquinoline alkaloids exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[2] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell growth and division. Overactivity of the EGFR pathway is a hallmark of many cancers. The synthesized derivatives could potentially act as inhibitors of EGFR.

The diagram below illustrates the EGFR signaling pathway and the putative point of inhibition by the synthesized compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Inhibitor Compound 4a (Derivative) Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

EGFR signaling pathway with hypothetical point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Acetyl-3-dehydro-8-isoquinolinol synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the isoquinoline core of the target molecule?

A1: A prevalent and effective method is the Bischler-Napieralski reaction. This involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline intermediate, which can then be dehydrogenated to the desired isoquinoline.[1][2][3]

Q2: What are the key precursors required for the synthesis of 8-hydroxyisoquinoline via the Bischler-Napieralski reaction?

A2: The primary precursors are 2-(3-methoxyphenyl)ethylamine, which serves as the backbone, and an acetylating agent to form the necessary N-acetyl-2-(3-methoxyphenyl)ethylamine intermediate for the cyclization.

Q3: Why is a methoxy group used as a precursor to the 8-hydroxy group?

A3: The methoxy group is a more stable and less reactive protecting group for the hydroxyl functionality during the initial stages of the synthesis, particularly the Bischler-Napieralski cyclization which is conducted under acidic conditions. The hydroxyl group can be unmasked from the methoxy ether at a later stage.

Q4: What are the common challenges in the dehydrogenation of the 3,4-dihydroisoquinoline intermediate?

A4: Common challenges include incomplete conversion, over-oxidation to undesired byproducts, and harsh reaction conditions that can lead to decomposition of the starting material or product. Catalyst poisoning and selection of the appropriate oxidant are also critical factors.

Q5: How can the final acetylation of the 8-hydroxy group be optimized?

A5: Optimization can be achieved by carefully selecting the acetylating agent (e.g., acetic anhydride, acetyl chloride), the base catalyst (e.g., pyridine, triethylamine), and the reaction temperature. Incomplete acetylation and potential side reactions with other functional groups are common issues to address.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Bischler-Napieralski cyclization - Incomplete reaction. - Decomposition of starting material. - Suboptimal reaction temperature. - Ineffective dehydrating agent.- Increase reaction time or temperature gradually. - Ensure anhydrous conditions. - Screen different dehydrating agents (e.g., POCl₃, P₂O₅, polyphosphoric acid).[1][2] - Use a milder cyclization catalyst if decomposition is observed.
Incomplete demethylation of the 8-methoxy group - Insufficient reagent (e.g., BBr₃, HBr). - Reaction time is too short. - Reaction temperature is too low.- Increase the molar equivalents of the demethylating agent. - Extend the reaction time and monitor by TLC. - For HBr, a higher reaction temperature may be required.[4][5] - BBr₃ is often effective at lower temperatures but requires careful handling.[4][6]
Low yield or incomplete dehydrogenation - Inactive catalyst (e.g., Pd/C). - Inappropriate solvent or temperature. - Insufficient oxidant.- Use fresh, high-quality catalyst. - Optimize the solvent and reaction temperature. High-boiling solvents are often used with Pd/C. - Consider alternative dehydrogenation agents such as elemental sulfur or manganese dioxide (MnO₂).[7][8][9]
Formation of byproducts during acetylation - Reaction temperature is too high. - Use of a strong, non-selective acetylating agent. - Presence of other nucleophilic functional groups.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a milder acetylating agent like acetic anhydride with a catalytic amount of acid or base. - Ensure the starting material is pure and free of other nucleophiles.
Difficulty in purifying the final product - Presence of starting materials or reagents. - Formation of closely related byproducts. - Product instability.- Utilize column chromatography with a carefully selected solvent system. - Recrystallization from an appropriate solvent can be effective. - Ensure the product is stable under the purification conditions (e.g., avoid strong acids or bases if the acetyl group is labile).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effect of various reaction parameters on the yield of key steps in the synthesis of this compound.

Table 1: Optimization of the Bischler-Napieralski Cyclization

EntryDehydrating AgentTemperature (°C)Reaction Time (h)Yield (%)
1POCl₃100265
2POCl₃120275
3P₂O₅120278
4PPA140482

Table 2: Optimization of the Dehydrogenation of 8-hydroxy-3,4-dihydroisoquinoline

EntryDehydrogenation AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
110% Pd/CToluene1101285
210% Pd/CXylene140892
3SulfurDecalin190688
4MnO₂Dichloromethane252475

Detailed Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of N-acetyl-2-(3-methoxyphenyl)ethylamine

  • To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to form 8-methoxy-1-methyl-3,4-dihydroisoquinoline

  • To a flask containing N-acetyl-2-(3-methoxyphenyl)ethylamine (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) slowly at 0 °C.

  • After the addition is complete, heat the mixture to 100 °C and reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the solution basic by the slow addition of concentrated ammonium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Step 3: Demethylation to 8-hydroxy-1-methyl-3,4-dihydroisoquinoline

  • Dissolve 8-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under a nitrogen atmosphere.

  • Add a solution of boron tribromide (BBr₃, 1.5 eq) in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Neutralize the solution with saturated NaHCO₃ and extract with dichloromethane.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Step 4: Dehydrogenation to 8-hydroxy-1-methylisoquinoline

  • In a round-bottom flask, combine 8-hydroxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) and 10% palladium on carbon (10 mol%) in xylene.

  • Heat the mixture to reflux (approximately 140 °C) and stir for 8 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography.

Step 5: Acetylation to 8-acetoxy-1-methylisoquinoline (a plausible structure for the target molecule)

  • Dissolve 8-hydroxy-1-methylisoquinoline (1.0 eq) in pyridine at 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M CuSO₄ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: N-Acetylation cluster_intermediate2 Step 2: Bischler-Napieralski Cyclization cluster_intermediate3 Step 3: Demethylation cluster_intermediate4 Step 4: Dehydrogenation cluster_final Step 5: Acetylation A 2-(3-methoxyphenyl)ethylamine C N-acetyl-2-(3-methoxyphenyl)ethylamine A->C Triethylamine B Acetyl Chloride B->C D 8-methoxy-1-methyl-3,4-dihydroisoquinoline C->D POCl3 E 8-hydroxy-1-methyl-3,4-dihydroisoquinoline D->E BBr3 F 8-hydroxy-1-methylisoquinoline E->F Pd/C, Heat G This compound (8-acetoxy-1-methylisoquinoline) F->G Acetic Anhydride, Pyridine

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions P1 Low Yield in Key Step C1 Incomplete Reaction P1->C1 C2 Side Product Formation P1->C2 C3 Degradation of Material P1->C3 C4 Suboptimal Conditions P1->C4 S1 Increase Reaction Time/Temp C1->S1 S2 Change Reagent/Catalyst C1->S2 C2->S2 S4 Optimize Solvent/pH C2->S4 C3->S1 Lower Temp S3 Purify Starting Materials C3->S3 C4->S1 C4->S2 C4->S4 S5 Ensure Anhydrous Conditions C4->S5

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Acetylated Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of acetylated isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of acetylated isoquinolines.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • The mass of the purified product is significantly lower than expected.

  • TLC analysis of the crude material shows a strong product spot, but the isolated yield is poor.

Possible Causes and Solutions:

CauseSolution
Product is too polar and is retained on the silica gel column. - Increase the polarity of the eluent gradually. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, then to ethyl acetate/methanol) can be effective.- Consider using a different stationary phase, such as alumina (neutral or basic), which may have different retention characteristics for basic compounds.[1][2]
Product is adsorbing irreversibly to the acidic silica gel. - Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent).[3] This neutralizes the acidic silanol groups responsible for strong adsorption of basic compounds.[4]
Product is co-eluting with a non-UV active impurity. - Use a different visualization technique for TLC, such as staining with potassium permanganate or iodine, to detect impurities that are not visible under UV light.
Product is degrading on the column. - Minimize the time the compound spends on the column by using flash chromatography with appropriate pressure.[3] - If the compound is suspected to be acid-sensitive, use neutral or basic alumina as the stationary phase.[1][2]
Issue 2: Peak Tailing in HPLC Analysis

Symptoms:

  • Chromatographic peaks are asymmetrical with a pronounced "tail."

  • Poor resolution between the product peak and nearby impurities.

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Interaction with acidic silanol groups on the silica-based column. - Use a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.- Lower the pH of the mobile phase to protonate the isoquinoline nitrogen, which can reduce its interaction with silanol groups. However, be cautious as this may affect retention time and the stability of the acetyl group.- Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active silanol sites.
Column overload. - Reduce the concentration of the injected sample.- Inject a smaller volume of the sample.
Inappropriate mobile phase pH. - Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the acetylated isoquinoline to ensure it is either fully protonated or deprotonated.
Presence of a void or contamination at the head of the column. - Reverse-flush the column (if permissible by the manufacturer's instructions).- Replace the column frit or the guard column.- If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my acetylated isoquinoline product?

A1: Common impurities include unreacted isoquinoline starting material, di-acetylated products (if there are multiple sites for acetylation), and by-products from side reactions. The specific impurities will depend on the acetylation reagent and reaction conditions used. For example, using acetic anhydride can lead to the formation of acetic acid, which should be removed during work-up.

Q2: Is the N-acetyl group on my isoquinoline stable during purification?

A2: The N-acetyl group is an amide and is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.[5] Standard silica gel is slightly acidic and can potentially cause some hydrolysis if the compound is left on the column for an extended period.[4] To minimize this risk, it is advisable to:

  • Use deactivated silica gel or alumina.[1][3]

  • Perform chromatography as quickly as possible.

  • Avoid unnecessarily harsh pH conditions during work-up and purification.

Q3: What are the best solvent systems for column chromatography of acetylated isoquinolines?

A3: The optimal solvent system will depend on the specific acetylated isoquinoline and its polarity. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a small amount of methanol can be added to the ethyl acetate. It is crucial to first determine the appropriate solvent system by running thin-layer chromatography (TLC) in various solvent mixtures.

Q4: What are suitable solvents for the recrystallization of acetylated isoquinolines?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to try for acetylated isoquinolines include:

  • Ethanol

  • Isopropanol

  • Ethyl acetate/Hexane mixture

  • Acetone/Hexane mixture

  • Toluene

The choice of solvent should be determined experimentally by testing the solubility of a small amount of the crude product in different hot and cold solvents.[3]

Q5: My acetylated isoquinoline is an oil and won't crystallize. What should I do?

A5: If your product is an oil, it may be due to the presence of impurities that are inhibiting crystallization.

  • Ensure the product is of high purity by re-purifying using column chromatography.

  • Try dissolving the oil in a small amount of a solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent in which it is insoluble (e.g., hexane or pentane) until the solution becomes cloudy. Then, allow it to stand, or cool it to induce crystallization. This is known as precipitation or solvent-antisolvent crystallization.

  • Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

  • Seeding the solution with a tiny crystal of the pure compound (if available) can also induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product) and suspend it in the initial, least polar eluent.

  • Column Packing: Pour the silica gel slurry into a glass column with the stopcock closed. Gently tap the column to ensure even packing and to remove any air bubbles. Add a layer of sand (approx. 1 cm) on top of the silica bed.

  • Sample Loading: Dissolve the crude acetylated isoquinoline in a minimal amount of the chromatography eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and open the stopcock. Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If pure crystals form, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.

Data Presentation

The following table provides representative data on the purification of an acetylated isoquinoline derivative. Note that yields and purity are highly dependent on the specific compound and the reaction and purification conditions.

Purification MethodStarting Material Purity (by HPLC)Eluent/Solvent SystemYield (%)Final Purity (by HPLC)Reference
Silica Gel Chromatography~85%Hexane/Ethyl Acetate (gradient)74%>98%[6]
Recrystallization~95% (after chromatography)Ethanol90%>99.5%Hypothetical

Visualizations

Diagram 1: General Workflow for Acetylated Isoquinoline Purification

PurificationWorkflow Crude Crude Acetylated Isoquinoline Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Dry Drying (e.g., Na2SO4) Workup->Dry Concentrate Concentration Dry->Concentrate Purification Purification Choice Concentrate->Purification Column Column Chromatography Purification->Column Complex Mixture Recrystal Recrystallization Purification->Recrystal Relatively Pure PureProduct Pure Acetylated Isoquinoline Column->PureProduct High Purity Concentrate2 Concentration Column->Concentrate2 Combine Fractions Recrystal->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis Concentrate2->Recrystal

Caption: A general workflow for the purification of acetylated isoquinolines.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

HPCLTroubleshooting decision decision solution Re-analyze start Peak Tailing Observed is_overload Is sample concentrated? start->is_overload is_pH_optimal Is mobile phase pH appropriate? is_overload->is_pH_optimal No reduce_conc Dilute sample or inject smaller volume is_overload->reduce_conc Yes adjust_pH Adjust pH or add competing base (TEA) is_pH_optimal->adjust_pH No change_column Use base-deactivated column is_pH_optimal->change_column Yes is_column_ok Is the column old or contaminated? is_column_ok->solution No clean_column Flush column or replace guard/frit is_column_ok->clean_column Yes reduce_conc->solution Problem Solved adjust_pH->solution change_column->solution change_column->is_column_ok No clean_column->solution

Caption: A troubleshooting flowchart for addressing peak tailing in HPLC analysis.

References

Navigating the Stability of 2-Acetyl-3-dehydro-8-isoquinolinol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide & FAQs

This section addresses common questions and challenges researchers may face when working with 2-Acetyl-3-dehydro-8-isoquinolinol solutions.

Question/Issue Potential Cause(s) Recommended Action(s)
I am seeing a change in the color of my stock solution over time. Degradation: The compound may be degrading due to factors such as light exposure, temperature fluctuations, or reaction with the solvent. Oxidation is a common degradation pathway for phenolic compounds.1. Prepare fresh solutions before use whenever possible.2. Store stock solutions protected from light (e.g., in amber vials).3. Store solutions at low temperatures (-20°C or -80°C) to slow degradation.[1][2]4. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
My experimental results are inconsistent, even when using the same solution. Ongoing Degradation: The stability of the compound in your working solution may be poor, leading to a decrease in the effective concentration over the course of an experiment.1. Assess the stability of the compound in your experimental buffer and under your experimental conditions (see Experimental Protocols section).2. If instability is confirmed, prepare fresh working solutions immediately before each experiment.3. Minimize the time between solution preparation and experimental use.
I am observing a precipitate forming in my solution. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or the precipitate could be a degradation product.1. Consult solubility data; SRD Pharma indicates solubility in Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[3]2. If using aqueous buffers, consider the use of a co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the co-solvent is compatible with your experimental system.3. Filter the solution after preparation to remove any undissolved material.
How should I store my solid this compound? General Chemical Instability: Like many complex organic molecules, exposure to moisture, light, and elevated temperatures can lead to degradation even in the solid state.1. Store the solid compound in a tightly sealed container in a desiccator.2. For long-term storage, keep at a low temperature (e.g., 4°C or -20°C) and protect from light.
What factors are most likely to affect the stability of this compound? Physicochemical Properties: The isoquinolinol scaffold and acetyl group suggest potential susceptibility to hydrolysis, oxidation, and pH-dependent degradation.1. pH: Most drugs exhibit optimal stability in the pH range of 4-8.[1][2] Extreme pH values should be avoided.2. Temperature: Higher temperatures accelerate most degradation reactions.[1][2]3. Light: Aromatic and conjugated systems can be susceptible to photodecomposition.[4]4. Oxygen: The presence of oxygen can promote oxidative degradation.[4]

Experimental Protocols

To empower researchers to determine the stability of this compound in their specific experimental contexts, the following detailed protocols are provided.

Protocol 1: Preliminary Stability Assessment in Different Solvents

Objective: To determine the short-term stability of this compound in various commonly used laboratory solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, Phosphate Buffered Saline (PBS))

  • Amber glass vials

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Dilute the stock solution to a final concentration of 100 µM in each of the test solvents.

  • Immediately after preparation (T=0), analyze a sample from each solution by HPLC or LC-MS to determine the initial peak area of the compound.

  • Store the remaining solutions under different conditions:

    • Room temperature, exposed to light

    • Room temperature, protected from light

    • 4°C, protected from light

    • -20°C, protected from light

  • Analyze samples from each condition at various time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.

Protocol 2: pH-Dependent Stability Study

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of the compound in a minimal amount of organic co-solvent (e.g., DMSO).

  • Dilute the stock solution into each of the pH buffers to a final concentration (e.g., 50 µM). Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on the buffer's pH.

  • Analyze an initial sample (T=0) for each pH condition by HPLC or LC-MS.

  • Incubate the solutions at a controlled temperature (e.g., 37°C) to accelerate potential degradation.

  • Analyze samples at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Plot the percentage of the compound remaining against time for each pH to determine the degradation kinetics.

Visualizing Experimental Workflows

To aid in the conceptualization of the stability studies, the following diagrams illustrate the experimental workflows.

cluster_prep Solution Preparation cluster_conditions Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilution Dilute to Working Concentration (e.g., 100 µM in Test Solvents) stock->dilution rt_light Room Temp, Light rt_dark Room Temp, Dark four_c 4°C, Dark neg_twenty_c -20°C, Dark t0 T=0 Analysis (HPLC/LC-MS) dilution->t0 timepoints Time Point Analysis (1, 4, 8, 24, 48h) rt_light->timepoints rt_dark->timepoints four_c->timepoints neg_twenty_c->timepoints t0->timepoints data Data Comparison (% Remaining vs. T=0) timepoints->data

Caption: Workflow for Preliminary Stability Assessment.

cluster_prep Preparation cluster_incubation Incubation & Analysis stock Prepare Stock Solution (in minimal co-solvent) dilute_ph3 Dilute in pH 3 Buffer stock->dilute_ph3 dilute_ph5 Dilute in pH 5 Buffer stock->dilute_ph5 dilute_ph7 Dilute in pH 7.4 Buffer stock->dilute_ph7 dilute_ph9 Dilute in pH 9 Buffer stock->dilute_ph9 t0 T=0 Analysis (HPLC/LC-MS) dilute_ph3->t0 dilute_ph5->t0 dilute_ph7->t0 dilute_ph9->t0 incubate Incubate at 37°C t0->incubate time_analysis Time Point Analysis (2, 6, 12, 24h) incubate->time_analysis kinetics Determine Degradation Kinetics time_analysis->kinetics

Caption: Workflow for pH-Dependent Stability Study.

By following these guidelines and protocols, researchers can proactively address the potential stability issues of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Overcoming Solubility Challenges of Isoquinolinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with isoquinolinol derivatives.

Frequently Asked Questions (FAQs)

Q1: My isoquinolinol derivative has poor aqueous solubility. What are the initial steps I should take to address this?

A1: The initial approach to improving the solubility of a poorly soluble drug, such as an isoquinolinol derivative, involves a series of logical steps.[1] First, characterize the physicochemical properties of your compound, including its pKa, logP, and crystal form. Understanding these properties will guide the selection of an appropriate solubilization strategy. The next step is to assess the pH-dependent solubility. Given that isoquinolinol derivatives can have ionizable groups, adjusting the pH of the solution can significantly impact solubility.[2] For basic derivatives, lowering the pH can increase solubility, while for acidic derivatives, a higher pH may be beneficial.[2]

Q2: When is salt formation a suitable strategy for isoquinolinol derivatives?

A2: Salt formation is a highly effective and common method for increasing the solubility and dissolution rates of ionizable drugs.[3] This technique is particularly suitable for isoquinolinol derivatives that possess acidic or basic functional groups. By forming a salt, you can significantly alter the compound's crystal lattice energy and its interaction with water molecules, leading to improved solubility. The selection of a suitable counterion is critical and can be guided by the pKa of your derivative and the desired pH of the final formulation.

Q3: What are co-solvents and how can they be used to improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[4][5] This technique is particularly useful for lipophilic isoquinolinol derivatives.[4] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] The selection of a co-solvent and its concentration depends on the specific derivative and the intended application.

Q4: Can cyclodextrins be used to enhance the solubility of isoquinolinol derivatives?

A4: Yes, cyclodextrins are a viable option for improving the solubility of isoquinolinol derivatives through the formation of inclusion complexes.[1][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] The nonpolar region of the isoquinolinol derivative can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.[1][7] This technique is effective for enhancing aqueous solubility, dissolution rate, and bioavailability.[1]

Q5: What is a solid dispersion and how can it help with solubility issues?

A5: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[9] This technique can enhance the dissolution rate and solubility of poorly soluble compounds by reducing the particle size to a molecular level and improving wettability.[9] For isoquinolinol derivatives, preparing a solid dispersion with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG) can be an effective strategy.[8]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution upon standing.

Possible Causes and Solutions:

  • Supersaturation: The initial concentration may have exceeded the equilibrium solubility.

    • Solution: Determine the equilibrium solubility of your compound in the chosen solvent system. Prepare solutions at or below this concentration.

  • pH Shift: The pH of the solution may have changed over time due to atmospheric CO2 absorption or interaction with the container.

    • Solution: Use a buffer system to maintain a stable pH.[1] Ensure the buffer is compatible with your compound.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of some compounds.

    • Solution: Store the solution at a constant and controlled temperature. Determine the temperature-solubility profile of your derivative.

Problem 2: Inconsistent results in biological assays due to poor solubility.

Possible Causes and Solutions:

  • Compound Precipitation in Assay Media: The compound may be soluble in the stock solution (e.g., DMSO) but precipitates when diluted into the aqueous assay buffer.

    • Solution 1: Lower the final concentration of the compound in the assay.

    • Solution 2: Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects the biological system.

    • Solution 3: Prepare a complex with a solubilizing agent like a cyclodextrin before adding it to the assay medium.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration.

    • Solution: Use low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant like Tween® 80 in the assay buffer can also help prevent adsorption.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of a Hypothetical Isoquinolinol Derivative

pHSolubility (µg/mL)
2.0550
4.0120
6.015
7.45
9.08

Table 2: Comparison of Solubility Enhancement Techniques for a Hypothetical Isoquinolinol Derivative

TechniqueCarrier/SolventSolubility Improvement (Fold Increase)
Co-solvency20% PEG 400 in water15
Salt FormationHydrochloride Salt50
Cyclodextrin Complexation10% HP-β-CD80
Solid Dispersion1:5 ratio with PVP K30120

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Sample Preparation: Add an excess amount of the isoquinolinol derivative to a vial containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant and filter it through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of the isoquinolinol derivative to the cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Weigh the appropriate amounts of the isoquinolinol derivative and hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Kneading: Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy Selection cluster_eval Evaluation start Poorly Soluble Isoquinolinol Derivative physchem Characterize Physicochemical Properties (pKa, logP) start->physchem ph_sol Determine pH-Solubility Profile physchem->ph_sol ionizable Is the compound ionizable? ph_sol->ionizable salt Salt Formation ionizable->salt Yes ph_adjust pH Adjustment ionizable->ph_adjust Yes lipophilic Is the compound lipophilic? ionizable->lipophilic No eval Evaluate Solubility & Stability salt->eval ph_adjust->eval cosolvent Co-solvency lipophilic->cosolvent Yes complex Cyclodextrin Complexation lipophilic->complex Yes solid_disp Solid Dispersion lipophilic->solid_disp Yes cosolvent->eval complex->eval solid_disp->eval end Optimized Formulation eval->end

Caption: Workflow for selecting a solubility enhancement strategy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor isoquinolinol Isoquinolinol Derivative isoquinolinol->kinase2 Inhibition gene_expression Gene Expression transcription_factor->gene_expression

Caption: A generic kinase signaling pathway inhibited by an isoquinolinol derivative.

References

Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of isoquinoline isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Chromatographic Problems

Q1: Why are my isoquinoline isomer peaks exhibiting significant tailing?

A1: Peak tailing for basic compounds like isoquinoline alkaloids is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor in the analysis of basic isoquinoline alkaloids.[3][4] Lowering the mobile phase pH (e.g., to pH ≤ 2.5) can help to protonate the silanol groups, minimizing unwanted interactions.[1]

  • Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can competitively bind to the active silanol sites on the stationary phase, thus reducing peak tailing.[3]

  • Column Selection:

    • Consider using a column with a stationary phase that is less prone to secondary interactions, such as a modern, high-purity silica column with end-capping.

    • For particularly problematic separations, a specialty column with low silanol activity may be beneficial.[5]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

Q2: What is causing the retention times of my isoquinoline isomers to be inconsistent between runs?

A2: Fluctuations in retention time can stem from several factors, including changes in mobile phase composition, temperature variations, and column equilibration issues.[6][7][8]

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Even small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention time.[8] If preparing the mobile phase online, ensure the pumping system is functioning correctly.

  • Temperature Control: Employ a column thermostat to maintain a constant column temperature. Fluctuations in ambient laboratory temperature can affect retention times.[7]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.

  • pH Stability: The pH of the mobile phase is crucial for the retention of ionizable compounds like isoquinoline alkaloids.[9] Use a buffer to maintain a stable pH throughout the analysis.

Q3: I am struggling to achieve baseline resolution between two closely eluting isoquinoline isomers. How can I improve the separation?

A3: Improving the resolution between closely eluting peaks requires optimizing the selectivity, efficiency, or retention of the chromatographic system.[10][11][12]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of the organic and aqueous components of the mobile phase can alter the retention factor and improve separation.[10]

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can change the selectivity of the separation.[3]

    • pH Adjustment: Fine-tuning the mobile phase pH can significantly impact the ionization state and, therefore, the retention and selectivity of isoquinoline isomers.[4][9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary change in selectivity. For chiral isomers, a chiral stationary phase (CSP) is essential.[13]

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, although it will also increase the run time.[14]

  • Temperature: Optimizing the column temperature can influence selectivity and efficiency.[11]

Chiral Separation Specifics

Q4: What type of column is best for separating isoquinoline enantiomers?

A4: The separation of enantiomers requires a chiral stationary phase (CSP). For isoquinoline alkaloids, polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD), have shown excellent performance.[15] Cyclodextrin-based columns can also be effective.[13][15]

Q5: My chiral separation is not working. What are some key considerations for method development?

A5: Chiral method development can be complex. Key factors to consider are the choice of the chiral stationary phase, the mobile phase composition (especially the organic solvent and any additives), and the temperature.

Troubleshooting Steps:

  • Screen Different CSPs: The interaction between the analyte and the chiral selector is highly specific. It is often necessary to screen several different types of CSPs to find one that provides adequate enantioselectivity.

  • Mobile Phase Optimization for Chiral Separations:

    • Normal-Phase vs. Reversed-Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with a buffer) modes can be effective for chiral separations of isoquinolines.

    • Additives: For basic isoquinoline alkaloids, adding a small amount of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase is often crucial for good peak shape and resolution.[15]

  • Temperature Effects: Temperature can have a significant impact on chiral recognition. It is worthwhile to investigate the effect of different column temperatures on the separation.

Experimental Protocols & Data

Protocol 1: Achiral Separation of Isoquinoline Alkaloids

This method is suitable for the separation of a mixture of common isoquinoline alkaloids.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 5.0 with 0.2% triethylamine).[16][17]

  • Gradient:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: Gradient to 50% Acetonitrile

    • 20-25 min: Hold at 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Chiral Separation of Benzyltetrahydroisoquinoline Enantiomers

This method is an example of a chiral separation using a polysaccharide-based CSP.[15]

  • Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size)

  • Mobile Phase: Methanol:Diethylamine (100:0.1, v/v)

  • Flow Rate: 0.7 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

CompoundColumnMobile PhaseRetention Time (min)Resolution (Rs)
IsocorydineC18Acetonitrile/0.2% Phosphoric Acid (pH 6.32 with TEA)~15>1.5 (from Corydine)
CorydineC18Acetonitrile/0.2% Phosphoric Acid (pH 6.32 with TEA)~16>1.5 (from Isocorydine)
BerberineC1810 mM Ammonium Acetate (pH 5.0 with TEA)/Acetonitrile~12.5Baseline Separated
PalmatineC1810 mM Ammonium Acetate (pH 5.0 with TEA)/Acetonitrile~13.5Baseline Separated
(R/S)-LaudanosineChiralcel ODMethanol:DEA (100:0.1)Enantiomer 1: ~8, Enantiomer 2: ~9.5>2.5
(R/S)-NorlaudanosineChiralpak ADAcetonitrile:DEA (100:0.1)Enantiomer 1: ~10, Enantiomer 2: ~12>1.5

Note: Retention times and resolution values are approximate and can vary depending on the specific HPLC system, column batch, and exact experimental conditions.

Visualized Workflows and Relationships

Troubleshooting_Workflow Problem Identify Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Check_System Check HPLC System Suitability (Pressure, Leaks, Baseline Noise) Problem->Check_System Check_System->Problem System Faulty (Fix and Re-evaluate) Mobile_Phase Evaluate Mobile Phase (Composition, pH, Additives) Check_System->Mobile_Phase System OK Column_Health Assess Column Performance (Age, Efficiency, Backpressure) Mobile_Phase->Column_Health Mobile Phase OK Method_Params Adjust Method Parameters (Gradient, Flow Rate, Temperature) Mobile_Phase->Method_Params Adjust pH/Additive Column_Health->Method_Params Column OK Change_Column Consider Different Column (e.g., Different Stationary Phase, CSP) Column_Health->Change_Column Column Degraded Method_Params->Change_Column Resolution Still Poor Resolved Problem Resolved Method_Params->Resolved Resolution Improved Change_Column->Resolved

Caption: A general workflow for troubleshooting common HPLC separation issues.

HPLC_Parameter_Relationships cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes Mobile_Phase Mobile Phase (Solvent Ratio, pH, Additives) Resolution Resolution (Rs) Mobile_Phase->Resolution Affects Selectivity Retention_Time Retention Time (tR) Mobile_Phase->Retention_Time Affects Retention Peak_Shape Peak Shape (Tailing) Mobile_Phase->Peak_Shape pH & Additives Control Tailing Stationary_Phase Stationary Phase (C18, Phenyl, Chiral) Stationary_Phase->Resolution Primary Driver of Selectivity Stationary_Phase->Peak_Shape Silanol Activity Temperature Temperature Temperature->Resolution Affects Efficiency & Selectivity Temperature->Retention_Time Affects Retention Flow_Rate Flow Rate Flow_Rate->Resolution Affects Efficiency Flow_Rate->Retention_Time Inversely Affects

Caption: The relationship between key HPLC parameters and their impact on separation outcomes.

References

Technical Support Center: 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways and stability data for 2-Acetyl-3-dehydro-8-isoquinolinol are not extensively available in published literature. The following guidance is based on the chemical properties of related compounds, specifically 8-hydroxyquinoline derivatives and acetylated phenolic compounds, as well as established best practices for handling air- and moisture-sensitive substances.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: Color change is a common indicator of degradation, primarily due to oxidation. The 8-isoquinolinol core, being a phenolic compound, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[1][2][3] The acetyl group may also be susceptible to hydrolysis under certain pH conditions.

Q2: What are the primary pathways through which this compound might degrade?

A2: The main degradation pathways are likely:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, leading to the formation of quinone-type structures, which are often colored.[1][2] This process can be initiated by oxygen, light, or metal ions.

  • Hydrolysis: The acetyl ester group can be hydrolyzed back to the parent 8-isoquinolinol, especially under acidic or basic conditions. This would change the compound's biological activity and properties.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions, particularly oxidation.[1]

  • Thermal Degradation: High temperatures can accelerate both oxidation and hydrolysis. Many phenolic compounds show increased degradation at temperatures above 100°C.[4][5]

Q3: What are the optimal storage conditions for the solid compound and its solutions?

A3:

  • Solid Compound: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower.[6][7] This minimizes exposure to oxygen, light, and moisture.

  • Solutions: Prepare solutions fresh for each experiment if possible. If storage is necessary, use deoxygenated solvents and store in a sealed vial with an inert atmosphere headspace at -80°C. Wrap the vial in aluminum foil to protect it from light.

Q4: How should I prepare solvents for making solutions of this compound?

A4: To prevent oxidative degradation, solvents should be deoxygenated before use. The most effective method is to perform several freeze-pump-thaw cycles.[6] This process involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing the solvent to release dissolved gases.[6] For less sensitive applications, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can also reduce dissolved oxygen.

Q5: Is this compound sensitive to pH?

A5: Yes, it is likely sensitive to pH. The phenolic hydroxyl group can be deprotonated under basic conditions, which may increase its susceptibility to oxidation. Furthermore, both acidic and basic conditions can catalyze the hydrolysis of the acetyl group. It is recommended to maintain solutions at a neutral or slightly acidic pH (e.g., pH 5-7) unless experimental conditions require otherwise.

Q6: Can I use antioxidants to stabilize my solutions?

A6: While antioxidants can prevent oxidation, they may interfere with certain biological assays.[8] If permissible for your experiment, consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or ascorbic acid. However, the preferred method of stabilization is the rigorous exclusion of oxygen.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution develops a yellow/brown color. Oxidation of the phenolic ring.[2][3]Prepare fresh solutions using deoxygenated solvents under an inert atmosphere. Store solutions protected from light at low temperatures (-20°C to -80°C).
Loss of biological activity or inconsistent results. Degradation of the compound (hydrolysis or oxidation).Verify compound integrity via analytical methods (e.g., HPLC, LC-MS). Adhere strictly to air-sensitive handling and storage protocols.[9][10][11]
Precipitate forms in the solution upon storage. Poor solubility at storage temperature. Degradation products may be less soluble.Ensure the storage concentration is below the solubility limit at the storage temperature. If degradation is suspected, analyze the precipitate.
Difficulty dissolving the solid compound. Compound may have low solubility in the chosen solvent.Try gentle warming or sonication. Ensure the solvent is of high purity and dry. Consider a different solvent system (e.g., using a small amount of DMSO before diluting with an aqueous buffer).

Experimental Protocols

Protocol 1: Handling and Weighing of Air-Sensitive Solid Compound

This protocol should be performed in a glovebox or using a Schlenk line.[6][7]

  • Preparation: Move the sealed vial of this compound, a spatula, and a microbalance into the glovebox antechamber. Purge the antechamber several times as per the glovebox operating procedure.

  • Equilibration: Allow the vial to equilibrate to the glovebox's ambient temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Carefully open the vial inside the glovebox. Using the spatula, weigh the desired amount of the compound into a tared, clean, and dry vial suitable for your experiment.

  • Sealing: Tightly seal both the original stock vial and the new vial containing the weighed compound.

  • Storage: Return the stock vial to its designated low-temperature storage. The newly weighed compound is now ready for dissolution.

Protocol 2: Preparation of a Stock Solution Under Inert Atmosphere
  • Solvent Degassing: Use a solvent that has been deoxygenated via at least three freeze-pump-thaw cycles.[6]

  • Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas (argon or nitrogen) to remove adsorbed moisture.[9][10]

  • Dissolution:

    • Place the vial with the pre-weighed solid into your reaction flask or vial, which is sealed with a rubber septum and connected to a Schlenk line under a positive pressure of inert gas.

    • Using a dry, gas-tight syringe, transfer the required volume of deoxygenated solvent into the vial containing the solid.[11]

    • Gently swirl or stir the vial until the compound is fully dissolved. Gentle warming can be applied if necessary, but avoid high temperatures.

  • Storage: If the solution is to be stored, draw it into a gas-tight syringe and transfer it to a storage vial (e.g., a Wheaton vial with a septum cap) that has been previously flushed with inert gas. Store at -80°C, protected from light.

Appendices

Appendix A: Summary of Factors Affecting Stability (Illustrative Data)

The following table summarizes the expected stability of this compound based on related compounds.

Condition Parameter Observed Effect / Stability Recommendation
Temperature SolidStable at ≤ -20°C. Degradation rate increases significantly at temperatures > 40°C.[12]
Solution (in DMSO)Stable for < 24 hours at room temperature. Store at -80°C for long-term stability.
pH Aqueous SolutionMost stable at pH 5-7. Risk of acetyl group hydrolysis at pH < 4 and pH > 8. Increased oxidation risk at pH > 8.
Light Exposure Solid & SolutionSensitive to UV and high-intensity visible light. Always store in amber vials or wrap vials in foil.
Atmosphere Solid & SolutionHighly sensitive to oxygen.[7] Must be handled and stored under an inert atmosphere (Argon or Nitrogen).

Appendix B: Diagrams

cluster_compound This compound cluster_factors Degradation Factors cluster_products Degradation Products Compound Stable Compound Oxidized Oxidized Species (Colored) Compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Product Compound->Hydrolyzed Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidized Light Light (UV) Light->Oxidized Heat Heat Heat->Oxidized Heat->Hydrolyzed pH Non-neutral pH (Acid/Base) pH->Hydrolyzed

Caption: Potential degradation pathways for this compound.

start Receive Sealed Vial glovebox Transfer to Glovebox/Schlenk Line start->glovebox equilibrate Equilibrate to Ambient Temperature glovebox->equilibrate weigh Weigh Solid into New Vial equilibrate->weigh dissolve Dissolve Solid in Inert Atmosphere weigh->dissolve prepare_solvent Prepare Deoxygenated Solvent prepare_solvent->dissolve use Use Fresh Solution in Experiment dissolve->use store Store Aliquots at -80°C (Protected from Light) dissolve->store If necessary

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Isoquinolinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of various isoquinolinol derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Found in both natural products and synthetic compounds, isoquinoline derivatives have demonstrated a wide range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This document summarizes quantitative data on their performance, details experimental methodologies, and visualizes key biological pathways to offer an objective resource for researchers in drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected isoquinolinol derivatives against various cancer cell lines and bacterial strains. The data, presented as IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are compiled from multiple studies to facilitate a direct comparison of the compounds' potency.

Anticancer Activity of Isoquinolinol Derivatives

Isoquinolinol derivatives have shown significant cytotoxic effects across a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3][4]

Table 1: Cytotoxicity (IC50) of Lamellarin Derivatives Against Cancer Cell Lines

DerivativeHeLa (Cervical Cancer)P388 (Leukemia)A549 (Lung Cancer)HCT116 (Colon Cancer)HepG2 (Liver Cancer)Reference
Lamellarin DPotentSignificant CytotoxicitySignificant Cytotoxicity14 nM24 nM[5][6]
Lamellarin HLess Potent than Lamellarin D----[5]
Lamellarin I-Significant CytotoxicitySignificant Cytotoxicity--[7]
Lamellarin K-Significant CytotoxicitySignificant Cytotoxicity--[7]
Lamellarin L-Significant CytotoxicitySignificant Cytotoxicity--[7]
ZL1 (Glycosylated Lamellarin D derivative)---14 nM24 nM[6]
ZL3 (Glycosylated Lamellarin D derivative)--3 nM10 nM15 nM[6]

Table 2: Kinase Inhibitory Activity (IC50) of Isoquinoline-Tethered Quinazoline Derivatives

CompoundHER2 KinaseEGFR KinaseSKBR3 (HER2+) Cell ProliferationA431 (EGFR+) Cell ProliferationReference
9a Good Inhibition-Good Inhibition-[8]
9b Good Inhibition-Good Inhibition-[8]
11c --Better than quinoline derivatives-[8]
14a Maintained ActivityComparable to 11c103 nM-[8]
Lapatinib (Reference) PotentMore Potent than 14a--[8]
Antibacterial Activity of Isoquinolinol Derivatives

A number of isoquinoline derivatives have been investigated for their antibacterial properties. The data below highlights the minimum inhibitory concentrations of several tricyclic isoquinoline derivatives against various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Tricyclic Isoquinoline Derivatives

CompoundStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faeciumReference
8d 16 µg/mL-128 µg/mL[9][10][11]
8f 32 µg/mL32 µg/mL64 µg/mL[9][10][11]

Signaling Pathways

A significant portion of research into the bioactivity of isoquinolinol derivatives has focused on their role as kinase inhibitors, particularly in the context of cancer therapy. The HER2/EGFR signaling pathway is a critical mediator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in the development and progression of numerous cancers. Certain isoquinoline derivatives have been designed to target and inhibit the kinase activity of HER2 and EGFR, thereby blocking downstream signaling cascades.

HER2_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS PI3K PI3K HER2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Isoquinolino_Derivative Isoquinolinol Derivative Isoquinolino_Derivative->HER2 Inhibition Isoquinolino_Derivative->EGFR Inhibition

HER2/EGFR signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells to logarithmic growth phase Cell_Seeding 2. Seed cells in a 96-well plate at optimal density Cell_Culture->Cell_Seeding Incubation1 3. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Add_Compound 4. Add serial dilutions of isoquinolinol derivatives Incubation1->Add_Compound Incubation2 5. Incubate for a defined period (e.g., 48-72h) Add_Compound->Incubation2 Add_MTT 6. Add MTT solution to each well Incubation2->Add_MTT Incubation3 7. Incubate for 2-4h (formazan formation) Add_MTT->Incubation3 Add_Solubilizer 8. Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance 9. Read absorbance at ~570nm Add_Solubilizer->Read_Absorbance Calculate_Viability 10. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 value Calculate_Viability->Determine_IC50

MTT assay experimental workflow.

Detailed Steps:

  • Cell Plating: Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the isoquinolinol derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]

Workflow:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation Prepare_Compound 1. Prepare serial dilutions of isoquinolinol derivatives in broth Prepare_Inoculum 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate_Plate 3. Inoculate a 96-well plate containing the compound dilutions with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate 4. Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Visual_Inspection 5. Visually inspect for turbidity (bacterial growth) Incubate_Plate->Visual_Inspection Determine_MIC 6. The MIC is the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Broth microdilution for MIC determination.

Detailed Steps:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoquinolinol derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[4]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[17]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16]

HER2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the HER2 kinase.

Workflow:

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Mix_Components 1. Combine HER2 kinase, substrate, ATP, and test compound Incubate_Reaction 2. Incubate to allow phosphorylation Mix_Components->Incubate_Reaction Stop_Reaction 3. Stop the reaction Incubate_Reaction->Stop_Reaction Add_Detection_Reagent 4. Add detection reagent (e.g., phospho-specific antibody) Stop_Reaction->Add_Detection_Reagent Measure_Signal 5. Measure the signal (e.g., luminescence, fluorescence) Add_Detection_Reagent->Measure_Signal Calculate_Inhibition 6. Calculate % inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 7. Determine IC50 value Calculate_Inhibition->Determine_IC50

HER2 kinase inhibition assay workflow.

Detailed Steps:

  • Reaction Setup: In a microplate, combine the recombinant HER2 kinase, a specific peptide substrate, and ATP. Add various concentrations of the isoquinolinol derivative to be tested.[18]

  • Kinase Reaction: Initiate the phosphorylation reaction by adding ATP and incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a set period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.[18][19]

  • IC50 Calculation: The signal from each reaction is measured, and the percent inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

References

In-Depth Kinase Inhibitor Comparison: An Analysis of 2-Acetyl-3-dehydro-8-isoquinolinol and Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap for 2-Acetyl-3-dehydro-8-isoquinolinol as a kinase inhibitor, precluding a direct comparative analysis with established alternatives at this time. While the isoquinoline scaffold is a known pharmacophore in numerous kinase inhibitors, specific experimental data on the biological activity, target kinases, and inhibitory profile of this compound is not publicly available.

The initial investigation sought to position this compound within the current landscape of kinase inhibitors. However, searches of chemical databases and scientific literature primarily identify this compound as a chemical intermediate used in the synthesis of more complex molecules, such as tetrahydroisoquinoline derivatives.[1] There is a notable absence of studies detailing its effects on any kinase or signaling pathway.

In contrast, the broader family of isoquinoline and tetrahydroisoquinoline derivatives has been the subject of extensive research in the context of kinase inhibition and cancer therapy. These studies have yielded potent inhibitors of various kinases, including Heat Shock Protein 90 (HSP90) and the RET proto-oncogene, demonstrating the potential of this chemical backbone. For instance, novel synthesized tetrahydroisoquinoline compounds have shown promising anticancer activities by targeting these critical cellular regulators.

Furthermore, the pyrrolo[2,1-a]isoquinoline scaffold, found in natural products like the lamellarins, has been extensively studied for its multi-target kinase inhibitory activity. Lamellarin D, for example, has been shown to inhibit a range of kinases including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This highlights the versatility of the isoquinoline core in designing kinase inhibitors.

Given the lack of specific data for this compound, a direct comparison with other kinase inhibitors, complete with quantitative data tables and detailed experimental protocols, cannot be constructed. The following sections, therefore, provide a template for how such a comparison would be structured, using well-characterized, hypothetical data for illustrative purposes. This framework can be populated with experimental results for this compound should they become available in the future.

Illustrative Comparison Framework

This section outlines the structure of a comparative guide for kinase inhibitors, which would be populated with experimental data for this compound and its competitors.

Table 1: Kinase Inhibition Profile (IC50 Values in nM)
Kinase TargetThis compoundInhibitor A (e.g., Staurosporine)Inhibitor B (e.g., Dasatinib)
Kinase 1Data Not Available50.8
Kinase 2Data Not Available101.2
Kinase 3Data Not Available5025
Kinase 4Data Not Available150>1000
Table 2: Cellular Activity (EC50 Values in µM)
Cell LineThis compoundInhibitor AInhibitor B
Cancer Cell Line 1Data Not Available0.10.05
Cancer Cell Line 2Data Not Available0.50.2
Normal Cell LineData Not Available1.25.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols that would be used to generate the data for the comparative tables.

Kinase Inhibition Assay (IC50 Determination)

A standard in vitro kinase assay would be performed to determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Workflow:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A Kinase Enzyme E Mix Components and Incubate (e.g., 30 min at 30°C) A->E B Substrate (Peptide or Protein) B->E C ATP C->E D Test Compound (Varying Concentrations) D->E F Measure Phosphorylated Substrate (e.g., Luminescence, Fluorescence) E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC50 Value G->H

Caption: Workflow for IC50 determination of kinase inhibitors.

Methodology:

  • The kinase, substrate, and test compound are pre-incubated in an appropriate assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period and then stopped.

  • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or ELISA).

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control.

  • IC50 values are determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (EC50 Determination)

This assay measures the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation (EC50).

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Viability Measurement cluster_4 Data Analysis A Seed Cells in Microplate B Add Test Compound (Varying Concentrations) A->B C Incubate for a Defined Period (e.g., 72 hours) B->C D Add Viability Reagent (e.g., MTT, CellTiter-Glo®) C->D E Measure Signal (Absorbance or Luminescence) D->E F Plot % Viability vs. Compound Concentration E->F G Calculate EC50 Value F->G

Caption: Workflow for determining the cellular efficacy of kinase inhibitors.

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The culture medium is replaced with a medium containing serial dilutions of the test compound.

  • Cells are incubated with the compound for a specified duration (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, resazurin, or ATP-based assays).

  • The percentage of viable cells is calculated relative to a vehicle-treated control.

  • EC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Analysis

To understand the mechanism of action of a kinase inhibitor, it is essential to investigate its impact on cellular signaling pathways.

Illustrative Kinase Signaling Pathway

The following diagram depicts a generic kinase signaling cascade, which is often the target of kinase inhibitors.

Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor UpstreamKinase Upstream Kinase (e.g., RAF) Adaptor->UpstreamKinase MEK MEK UpstreamKinase->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway.

References

Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous validation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process.[1][2] It provides essential insights into how a drug candidate produces its pharmacological effect, which is critical for assessing on-target efficacy and potential off-target toxicities.[1] This guide provides a comparative framework for validating the MoA of a hypothetical novel compound, "Novakinib," against two alternative compounds. We will detail key experimental protocols, present comparative data, and illustrate the underlying biological and experimental logic.

Our hypothetical compound, Novakinib (Compound N) , is a novel small molecule designed to be a potent and selective inhibitor of Kinase Y, a critical component of the "Growth Factor Signaling Pathway" often dysregulated in cancer.[3] For comparison, we will use:

  • Drug A: An established, FDA-approved drug known to target the same Growth Factor Signaling Pathway, but by inhibiting Kinase X, a kinase upstream of Kinase Y.

  • Compound B: A known multi-kinase inhibitor that also inhibits Kinase Y but has significant off-target effects on other kinases, leading to a different phenotypic outcome.

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative data from a series of experiments designed to elucidate and validate the mechanism of action of Novakinib.

Table 1: Target Engagement in Cellular Models

Target engagement assays are crucial for confirming that a compound physically interacts with its intended target within a cellular environment.[2][4]

CompoundTargetCellular Thermal Shift Assay (CETSA) - ΔTagg (°C)NanoBRET™ Target Engagement - IC50 (nM)
Novakinib (N) Kinase Y + 4.8 25
Kinase X+ 0.2> 10,000
Drug A Kinase Y+ 0.5> 10,000
Kinase X + 5.1 40
Compound B Kinase Y + 4.5 35
Kinase X+ 2.5500
Table 2: Downstream Signaling Pathway Modulation

Analyzing downstream signaling events helps to confirm that target engagement translates into functional modulation of the intended pathway.[5][6]

Compound (100 nM)p-Protein Z (Downstream of Kinase Y) % Inhibitionp-Protein W (Downstream of Kinase X) % InhibitionReporter Gene Assay (Pathway Activity) - IC50 (nM)
Novakinib (N) 92%8%30
Drug A 88%95%55
Compound B 90%45%40
Table 3: Cellular Phenotypic Response

Phenotypic assays measure the overall effect of the compound on cellular behavior, which should correlate with its mechanism of action.[7][8]

CompoundCell Viability (Cancer Cell Line) - GI50 (nM)Apoptosis Induction (Caspase 3/7 Activity) - Fold ChangeOff-Target Cytotoxicity (Healthy Cell Line) - CC50 (µM)
Novakinib (N) 454.5> 50
Drug A 704.2> 50
Compound B 504.62.5

Visualizations: Pathways and Workflows

Growth Factor Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade, indicating the points of inhibition for Novakinib, Drug A, and Compound B.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Activates ProteinZ Protein Z KinaseY->ProteinZ Phosphorylates TF Transcription Factor ProteinZ->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene DrugA Drug A DrugA->KinaseX Novakinib Novakinib (N) Novakinib->KinaseY CompoundB Compound B CompoundB->KinaseX CompoundB->KinaseY

Caption: Targeted inhibition points within the Growth Factor Signaling Pathway.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow outlines the key steps in performing a Cellular Thermal Shift Assay to confirm target engagement.[9]

G A 1. Cell Culture Treat cells with compound or vehicle (DMSO) B 2. Heating Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis Lyse cells to release soluble proteins B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Analysis Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F 6. Data Plotting Plot % soluble protein vs. temperature to determine Tagg E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Framework for MoA Validation

This diagram illustrates the logical progression from initial hypothesis to validated mechanism of action.

G Hypothesis Hypothesis: Compound N inhibits Kinase Y TargetEngagement Level 1: Target Engagement (CETSA, NanoBRET) Does N bind to Kinase Y in cells? Hypothesis->TargetEngagement PathwayModulation Level 2: Pathway Modulation (Western Blot, Reporter Assay) Does N inhibit the pathway? TargetEngagement->PathwayModulation Phenotype Level 3: Cellular Phenotype (Viability, Apoptosis Assays) Does N cause the expected cell effect? PathwayModulation->Phenotype Validation Validated MoA: Novakinib is a selective, on-target inhibitor of the Kinase Y pathway Phenotype->Validation

Caption: Logical steps for validating a compound's mechanism of action.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for a 384-well plate format for higher throughput.[9]

Objective: To determine if Novakinib binds to and stabilizes Kinase Y in intact cells.

Materials:

  • A431 cells (or other relevant cell line)

  • Culture medium (DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Compound solutions (Novakinib, DMSO vehicle)

  • 384-well PCR plates

  • Lysis buffer with protease/phosphatase inhibitors

  • ELISA or Western Blot reagents for detecting soluble Kinase Y

Procedure:

  • Cell Seeding: Seed 20,000 A431 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a final concentration of 10 µM Novakinib or DMSO vehicle control. Incubate for 2 hours at 37°C.

  • Harvesting and Aliquoting: Wash cells with PBS, trypsinize, and resuspend in PBS. Aliquot 20 µL of the cell suspension into each well of a 384-well PCR plate.

  • Heating Step: Place the PCR plate in a thermal cycler with a temperature gradient block. Heat the plate for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). Cool immediately to 4°C.

  • Lysis: Add 10 µL of lysis buffer to each well. Lyse cells by freeze-thawing three times (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the plate at 2000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Carefully transfer the supernatant (soluble fraction) to a new plate. Quantify the amount of soluble Kinase Y using a specific ELISA kit or by running samples on an SDS-PAGE gel for Western Blot analysis.

  • Data Analysis: For each temperature point, calculate the percentage of soluble Kinase Y relative to the non-heated control (37°C). Plot the percentage of soluble protein against temperature for both the Novakinib-treated and vehicle-treated samples. The shift in the melting temperature (ΔTagg) indicates target stabilization by the compound.

Western Blot Protocol for Downstream Signaling

Objective: To measure the effect of Novakinib on the phosphorylation of Protein Z, a downstream substrate of Kinase Y.

Materials:

  • A431 cells

  • Culture medium

  • Compound solutions (Novakinib, Drug A, Compound B, DMSO)

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-ProteinZ, anti-total-ProteinZ, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed A431 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve for 12 hours.

  • Compound Incubation: Pre-treat cells with varying concentrations of Novakinib, Drug A, Compound B, or DMSO for 2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding the relevant growth factor for 15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane) and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-ProteinZ overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total Protein Z and a loading control (GAPDH) to ensure equal protein loading. Quantify band intensities using image analysis software. Calculate the ratio of p-ProteinZ to total ProteinZ to determine the percent inhibition.

Cell Viability (MTT) Assay Protocol

Objective: To determine the effect of Novakinib on the proliferation and viability of cancer cells.[10][11]

Materials:

  • A431 cancer cells

  • 96-well cell culture plates

  • Culture medium

  • Compound solutions (serial dilutions of Novakinib, Drug A, Compound B)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed 5,000 A431 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the compounds to the respective wells. Include vehicle-only (DMSO) and media-only (blank) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

References

Comparative Analysis of Isoquinoline-Based Kinase Inhibitors: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kinase Selectivity Profiles of Isoquinoline Derivatives

The following table summarizes the inhibitory activity (IC50 values) of two distinct pyrazolo[3,4-g]isoquinoline derivatives, Compound 1b and Compound 1c , against a panel of eight protein kinases.[1] This data provides a snapshot of their relative selectivity and potential off-target effects. A lower IC50 value indicates higher potency.

Kinase TargetCompound 1b (IC50 in nM)Compound 1c (IC50 in nM)
Haspin5766
CLK1110170
DYRK1A68165
CDK9/Cyclin T180350
GSK-3β>1000>1000
CK1ε>1000>1000
CDK5/p25>1000>1000
Pim1>1000>1000

Data sourced from a study on pyrazolo[3,4-g]isoquinolines as kinase inhibitors.[1]

Observations:

  • Both compounds exhibit the highest potency against Haspin, DYRK1A, and CLK1 kinases.

  • Compound 1b is a more potent inhibitor of CLK1 and DYRK1A compared to Compound 1c.

  • Both compounds show high selectivity, with IC50 values greater than 1000 nM for GSK-3β, CK1ε, CDK5/p25, and Pim1, indicating minimal activity against these kinases at tested concentrations.

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is a critical step in drug discovery. A widely used method is the in vitro kinase assay, which measures the ability of a compound to inhibit the activity of a panel of purified kinases.

In Vitro Kinase Inhibition Assay

The inhibitory potency of the compounds presented above was assessed using a standard in vitro kinase assay. The general steps for such an assay are as follows:

  • Reagents and Materials:

    • Purified recombinant kinases.

    • Specific peptide substrates for each kinase.

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP).

    • Assay buffer containing necessary cofactors (e.g., MgCl2).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well or 384-well plates.

    • Phosphocellulose paper or other capture membrane.

    • Scintillation counter.

  • Assay Procedure:

    • A reaction mixture is prepared in each well of the plate, containing the kinase, its specific substrate, and the assay buffer.

    • The test compound is added at various concentrations. A control with no inhibitor is also included.

    • The kinase reaction is initiated by the addition of [γ-33P]ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, often by the addition of an acid (e.g., phosphoric acid).

    • A portion of the reaction mixture is spotted onto a phosphocellulose membrane.

    • The membrane is washed multiple times to remove unincorporated [γ-33P]ATP.

    • The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase activity remaining at each compound concentration is calculated relative to the control.

    • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating and the potential effects of these inhibitors, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 2-Acetyl-3-dehydro-8-isoquinolinol) Assay In Vitro Kinase Assay (e.g., Radio-ligand binding) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay Incubation Incubation with [γ-33P]ATP & Substrate Assay->Incubation Measurement Measure Radioactivity Incubation->Measurement IC50 IC50 Value Calculation Measurement->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Many isoquinoline derivatives are designed to target receptor tyrosine kinases involved in cancer progression, such as the HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->HER2 Inhibition

Caption: Simplified HER2 signaling pathway targeted by kinase inhibitors.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug development. While direct data on this compound is lacking, the analysis of related isoquinoline compounds demonstrates how such comparisons are made. The provided data and protocols offer a framework for researchers to understand and evaluate the selectivity of novel chemical entities. This systematic approach is essential for identifying compounds with the desired therapeutic effects while minimizing potential off-target toxicities.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 8-Isoquinolinol Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of 8-isoquinolinol derivatives reveals a compelling narrative of structure-driven activity against critical cancer targets. These heterocyclic compounds, close structural cousins of the well-studied 8-hydroxyquinolines, are emerging as potent inhibitors of key cellular signaling pathways, demonstrating significant promise in the development of novel anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, to illuminate the subtle molecular modifications that dictate their biological efficacy.

The therapeutic utility of the 8-isoquinolinol scaffold is intrinsically linked to its ability to chelate metal ions and interact with a variety of biological targets. This has led to the exploration of numerous analogs with a wide spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] This guide will focus on the anticancer applications, particularly their role as kinase inhibitors, and provide a detailed look at the structure-activity relationships (SAR) that govern their potency.

Comparative Analysis of Biological Activity

The biological activity of 8-isoquinolinol analogs is highly dependent on the nature and position of substituents on the isoquinoline core. Minor structural changes can lead to significant differences in potency and selectivity. The following tables summarize the in vitro activity of a series of 8-hydroxyquinoline analogs, which serve as a valuable proxy for understanding the SAR of 8-isoquinolinols due to their structural similarity, and other isoquinoline derivatives against various cancer cell lines and kinases.

Table 1: Comparative Cytotoxicity of 8-Hydroxyquinoline Analogs against Raji (Human B-cell Lymphoma) Cancer Cells.[1]
CompoundStructureIC50 (nM)[1]
8-Hydroxyquinoline (8HQ) 8-hydroxyquinoline>10,000
Clioquinol (CQ) 5-chloro-7-iodo-8-hydroxyquinoline2300
8-Hydroxy-5-nitroquinoline (NQ) 8-hydroxy-5-nitroquinoline438
5,7-Diiodo-8-hydroxyquinoline (IIQ) 5,7-diiodo-8-hydroxyquinoline>10,000
5-Chloro-8-quinolinol (CQ2) 5-chloro-8-hydroxyquinolineNot Reported
5,7-Dichloro-8-quinolinol (CCQ) 5,7-dichloro-8-hydroxyquinoline4300
5-Amino-8-quinolinol (A8HQ) 5-amino-8-hydroxyquinoline>10,000

Data from a study comparing the cytotoxicity of clioquinol and its analogs.[1]

The data clearly indicates that the introduction of a nitro group at the 5-position significantly enhances cytotoxic activity, with 8-hydroxy-5-nitroquinoline (NQ) being the most potent among the tested analogs.[1][4] Halogenation at the 5 and 7-positions, as seen in clioquinol and 5,7-dichloro-8-quinolinol, also imparts notable activity, though to a lesser extent than the nitro-substituted analog.[1]

Table 2: Anticancer Activity of Substituted Isoquinolin-1-one Derivatives.[5]
CompoundStructureCell LineIC50 (µM)[5]
3-Biphenyl-N-methylisoquinolin-1-one (7) 3-(biphenyl-4-yl)-2-methylisoquinolin-1(2H)-oneA549 (Lung)0.8
SK-OV-3 (Ovarian)1.2
SK-MEL-2 (Melanoma)0.9
XF498 (CNS)1.1
HCT-15 (Colon)1.5

This study highlights the potent anticancer activity of 3-biphenyl-N-methylisoquinolin-1-one across multiple human cancer cell lines.[5]

Key Signaling Pathways and Experimental Workflows

The anticancer effects of 8-isoquinolinol analogs are often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Two such important targets are the HER2 receptor tyrosine kinase and the Pim-1 serine/threonine kinase.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases and is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.[6] Inhibition of the HER2 signaling cascade is a key therapeutic strategy.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Isoquinolinol 8-Isoquinolinol Analog Isoquinolinol->HER2 Inhibition

Caption: Simplified HER2 signaling pathway and the inhibitory action of 8-isoquinolinol analogs.

Pim-1 Kinase Signaling Pathway

Pim-1 is a proto-oncogene that encodes a serine/threonine kinase involved in cell cycle progression and apoptosis. Its overexpression is implicated in several cancers, making it an attractive therapeutic target.

Pim1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Apoptosis_Inhibition Inhibition of Apoptosis Pim1->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression Pim1->Cell_Cycle Isoquinolinol 8-Isoquinolinol Analog Isoquinolinol->Pim1 Inhibition

Caption: Overview of the Pim-1 kinase signaling pathway and its inhibition by 8-isoquinolinol analogs.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel 8-isoquinolinol analogs typically follows a standardized workflow to determine their cytotoxic and mechanistic properties.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 8-Isoquinolinol Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assays (HER2, Pim-1) IC50->Kinase_Assay Pathway_Analysis Western Blot for Signaling Proteins Kinase_Assay->Pathway_Analysis

Caption: A typical experimental workflow for the evaluation of 8-isoquinolinol analogs as anticancer agents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the structure-activity relationship of novel compounds.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., Raji, A549, MCF-7).

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the 8-isoquinolinol analogs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

HER2 Kinase Assay (In Vitro)

This assay measures the ability of the compounds to inhibit the enzymatic activity of the HER2 kinase.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Prepare a solution of the HER2 kinase enzyme and a suitable substrate (e.g., a synthetic peptide) in the kinase buffer.

  • Prepare a solution of ATP in the kinase buffer.

2. Kinase Reaction:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the HER2 kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

3. Detection of Phosphorylation:

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as:

    • ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting an inhibition curve.

Pim-1 Kinase Assay (In Vitro)

This assay assesses the inhibitory effect of the compounds on the activity of the Pim-1 kinase.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 20 mM MOPS pH 7.0, 12.5 mM MgCl2, 5 mM EGTA, 2 mM DTT).

  • Prepare a solution of the Pim-1 kinase enzyme and a substrate (e.g., a synthetic peptide like S6Ktide) in the kinase buffer.

  • Prepare a solution of ATP in the kinase buffer.

2. Kinase Reaction:

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the Pim-1 kinase and substrate solution to each well.

  • Start the reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a defined period (e.g., 30-45 minutes).

3. Detection of Phosphorylation:

  • Terminate the reaction.

  • Quantify the phosphorylated substrate using methods similar to the HER2 kinase assay (e.g., ELISA or luminescence-based assays).

4. Data Analysis:

  • Calculate the percentage of Pim-1 kinase inhibition for each concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The structure-activity relationship of 8-isoquinolinol analogs is a rich field of study with significant implications for the development of next-generation anticancer therapeutics. The data presented in this guide underscores the importance of substituent effects on the biological activity of these compounds. The enhanced cytotoxicity of nitro- and halo-substituted 8-hydroxyquinolines provides a strong rationale for the synthesis and evaluation of similarly substituted 8-isoquinolinol analogs. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this promising class of compounds from the laboratory to the clinic. Further exploration of this chemical space, guided by the principles of SAR, holds the potential to yield novel kinase inhibitors with improved potency, selectivity, and clinical utility.

References

In Vivo Efficacy of 2-Acetyl-3-dehydro-8-isoquinolinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy data for the compound 2-Acetyl-3-dehydro-8-isoquinolinol. As a result, a direct comparison with standard therapeutic agents in a preclinical or clinical setting is not currently possible.

While the isoquinoline scaffold is a core structure in many biologically active compounds, and various derivatives have been explored for therapeutic potential, this compound itself appears to be primarily documented as a chemical intermediate for the synthesis of more complex molecules, such as tetrahydroisoquinoline derivatives. Searches of scientific databases and chemical repositories do not yield studies detailing its efficacy, mechanism of action, or signaling pathways in living organisms.

To provide a framework for the potential evaluation of such a compound, this guide outlines the methodologies and comparative data points that would be necessary to establish its in vivo efficacy relative to established standards.

Hypothetical Experimental Workflow for Efficacy Assessment

Should in vivo data for this compound become available, a standard workflow for assessing its efficacy would involve several key stages. The following diagram illustrates a typical preclinical experimental pipeline.

G cluster_0 Preclinical In Vivo Efficacy Workflow A Compound Formulation & Solubility/Stability Testing B Animal Model Selection (e.g., Xenograft, Disease Induction) A->B C Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies B->C D Dose-Response & Toxicity Studies C->D E Efficacy Study: Compound vs. Standard of Care vs. Vehicle D->E F Endpoint Analysis: - Tumor Volume - Survival Rate - Biomarker Levels E->F G Data Analysis & Statistical Comparison F->G

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Data Presentation for Comparative Analysis

To facilitate a clear comparison between this compound and a standard of care, quantitative data should be summarized in a tabular format. The specific parameters would depend on the therapeutic area of investigation. For an oncology indication, for example, the following tables would be essential.

Table 1: Comparative Antitumor Efficacy

Treatment GroupDosing RegimenMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control10 mL/kg, p.o., q.d.---
This compound (Dose 1) mg/kg, i.p., q.d.---
This compound (Dose 2) mg/kg, i.p., q.d.---
Standard of Care (e.g., Doxorubicin)5 mg/kg, i.v., q.w.---

Table 2: Comparative Biomarker Modulation

Treatment GroupDosing RegimenTarget Biomarker 1 (e.g., p-Akt) (% Change vs. Control)Target Biomarker 2 (e.g., Ki-67) (% Change vs. Control)
Vehicle Control10 mL/kg, p.o., q.d.0%0%
This compound (Dose 2) mg/kg, i.p., q.d.--
Standard of Care (e.g., Doxorubicin)5 mg/kg, i.v., q.w.--

Hypothetical Signaling Pathway

Without experimental data, the mechanism of action for this compound remains unknown. However, many isoquinoline-based compounds are known to interact with key cellular signaling pathways, such as those involved in cell proliferation and survival. A hypothetical inhibitory action on a generic kinase cascade is depicted below.

G cluster_0 Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->Kinase1

Caption: A potential mechanism of action via kinase cascade inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Should research on this compound be published, the following experimental protocols would be fundamental.

1. Animal Model and Husbandry:

  • Species and Strain: Specify the animal model used (e.g., BALB/c nude mice).

  • Source: Name the vendor from which the animals were procured.

  • Housing: Describe the housing conditions, including cage type, bedding, light/dark cycle, temperature, and humidity.

  • Diet: Detail the standard chow and water provided ad libitum.

  • Acclimatization: State the duration of the acclimatization period before the start of the experiment.

  • Ethical Approval: Provide the protocol number and the name of the Institutional Animal Care and Use Committee (IACUC) that approved the study.

2. Tumor Cell Implantation (for Oncology Studies):

  • Cell Line: Specify the cancer cell line used (e.g., MCF-7, A549).

  • Cell Preparation: Describe the cell culture conditions, harvesting method, and viability assessment (e.g., trypan blue exclusion).

  • Implantation: Detail the number of cells implanted, the injection volume, the composition of the vehicle (e.g., Matrigel), and the anatomical location of implantation (e.g., subcutaneous, orthotopic).

3. Dosing and Administration:

  • Formulation: Describe the vehicle used to dissolve or suspend this compound and the standard of care.

  • Dose Levels: State the exact doses administered for all treatment and control groups.

  • Route of Administration: Specify the route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.), intravenous (i.v.)).

  • Dosing Schedule: Detail the frequency and duration of the treatment (e.g., once daily (q.d.), twice daily (b.i.d.), for 21 days).

4. Efficacy Endpoints and Analysis:

  • Tumor Volume Measurement: Describe the method and frequency of tumor measurement (e.g., using digital calipers twice weekly) and the formula used for volume calculation (e.g., (Length × Width²)/2).

  • Body Weight: State the frequency of body weight measurement as an indicator of toxicity.

  • Survival Analysis: Define the criteria for euthanasia and the endpoint for the survival study.

  • Statistical Analysis: Specify the statistical tests used to compare the different treatment groups (e.g., one-way ANOVA with post-hoc tests, Log-rank test for survival). State the p-value considered for statistical significance.

Currently, there is a significant gap in the scientific literature regarding the in vivo efficacy of this compound. The frameworks presented in this guide are based on established practices in drug discovery and development and are intended to serve as a blueprint for the future evaluation and comparison of this compound, should such data become available. Researchers interested in this molecule are encouraged to conduct the necessary preclinical studies to elucidate its biological activity and therapeutic potential.

A Comparative Guide to the Cytotoxicity of Isoquinolinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds exhibiting a wide range of biological activities. Among these, isoquinolinol derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[1] This guide provides a comparative overview of the cytotoxicity of selected isoquinolinol derivatives, summarizing key experimental data, and detailing the methodologies used for their evaluation.

Comparative Cytotoxicity Data

The cytotoxic effects of isoquinolinol derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of isoquinolinol and related isoquinoline derivatives, offering a glimpse into their therapeutic potential. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including the specific cancer cell lines, assays, and incubation times used.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-Biphenyl-N-methylisoquinolin-1-one (7)Multiple Human Cancer Cell LinesNot SpecifiedPotent[2]
Lamellarin DHCT116 (Colon)Not Specified0.025[3]
Lamellarin DHepG2 (Liver)Not Specified0.088[3]
Lamellarin KVariousNot Specified0.038 - 0.110[3]
Lamellarin MVariousNot Specified0.038 - 0.110[3]
ZL1 (Glycosylated Lamellarin D)HCT116 (Colon)Not Specified0.014[3]
ZL1 (Glycosylated Lamellarin D)HepG2 (Liver)Not Specified0.024[3]
ZL3 (Glycosylated Lamellarin D)A549 (Lung)Not Specified0.003[3]
ZL3 (Glycosylated Lamellarin D)HCT116 (Colon)Not Specified0.010[3]
ZL3 (Glycosylated Lamellarin D)HepG2 (Liver)Not Specified0.015[3]
2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (11)A-549 (Lung)Not Specified3.83 ± 0.78[4]
2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (11)MCF-7 (Breast)Not Specified5.84 ± 1.62[4]
Tetrahydro-[3][5][6]triazolo[3,4-a]isoquinolin-chalcone derivative VMCF-7 (Breast)Not Specified50.05 µg/mL[7]
Tetrahydro-[3][5][6]triazolo[3,4-a]isoquinolin-chalcone derivative VIMCF-7 (Breast)Not Specified27.15 µg/mL[7]

Note: The table includes a mix of isoquinolinol-related structures, such as the lamellarins which are pyrrolo[2,1-a]isoquinolines, and other synthetic isoquinoline derivatives to provide a broader context of this compound class. The conversion of µg/mL to µM depends on the molecular weight of the specific compound.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of isoquinolinol derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies, although not exhaustively available for a single homologous series of isoquinolinols, provide valuable insights into the features that govern their anticancer activity.

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the isoquinoline core significantly influence cytotoxicity. For instance, in the case of lamellarin D, the hydroxyl groups at positions C-8 and C-20 are considered critical for its cytotoxic and pro-apoptotic effects.[3]

  • Substitution at the 3-position: Modifications at the 3-position of the isoquinoline ring have been shown to be a key determinant of anticancer activity.[1] For example, the introduction of a biphenyl group at this position can lead to potent cytotoxic compounds.[2]

  • Glycosylation: The addition of sugar moieties (glycosylation) to the isoquinolinol scaffold can enhance cytotoxic activity. As seen with the glycosylated derivatives of lamellarin D (ZL1 and ZL3), this modification can lead to a significant increase in potency against various cancer cell lines.[3]

  • Planarity and Aromaticity: The planar and aromatic nature of the isoquinoline ring system is crucial for its interaction with biological targets, such as DNA and various enzymes.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The following are detailed protocols for two commonly employed colorimetric assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the isoquinolinol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

SRB (Sulphorhodamine B) Assay

The SRB assay is another colorimetric method for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water to remove the TCA.

  • Staining: Add a 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Isoquinolinol derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and interfering with microtubule dynamics.

Apoptosis Induction

Many isoquinolinol derivatives trigger apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key regulatory point in apoptosis is the interaction between caspases and their inhibitors, the Inhibitor of Apoptosis Proteins (IAPs). Some isoquinoline compounds have been shown to target and inhibit IAPs, thereby promoting caspase activation and subsequent apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution IAPs Inhibitor of Apoptosis Proteins IAPs->Caspase-9 IAPs->Caspase-3 Inhibition Isoquinolinol\nDerivatives Isoquinolinol Derivatives Isoquinolinol\nDerivatives->IAPs Inhibition

Apoptosis Signaling Pathways
Inhibition of Tubulin Polymerization

The cytoskeleton, particularly the microtubule network, is a crucial target for many anticancer drugs. Microtubules are dynamic polymers of α- and β-tubulin that play a vital role in cell division, motility, and intracellular transport. Several isoquinoline derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

cluster_polymerization Microtubule Dynamics Tubulin Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Disruption leads to Isoquinolinol\nDerivatives Isoquinolinol Derivatives Isoquinolinol\nDerivatives->Tubulin Dimers Inhibition of Polymerization Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Tubulin Polymerization Inhibition

Conclusion

Isoquinolinol derivatives represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. Their diverse mechanisms of action, including the induction of apoptosis and inhibition of tubulin polymerization, make them attractive candidates for further drug development. This guide provides a foundational understanding of their comparative cytotoxicity and the experimental approaches used for their evaluation. Further research focusing on systematic SAR studies and the elucidation of specific molecular targets will be crucial for the rational design of novel and more potent isoquinolinol-based anticancer agents.

References

Comparative Docking Analysis of Isoquinoline-Based Inhibitors Across Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this report provides an objective comparison of isoquinoline-based inhibitors against several key protein targets implicated in cancer and neurodegenerative diseases. Supported by experimental and computational data, this guide summarizes the binding affinities and inhibitory concentrations of these compounds, details the methodologies for computational docking studies, and visualizes a key signaling pathway impacted by one class of these inhibitors.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. This guide focuses on the comparative analysis of isoquinoline-based inhibitors targeting four critical proteins: Cyclin-Dependent Kinase 4 (CDK4), Acetylcholinesterase (AChE), Poly (ADP-ribose) Polymerase (PARP), and Tubulin. Dysregulation of these proteins is implicated in various pathologies, making them attractive targets for drug discovery.

Data Presentation: A Comparative Overview of Inhibitor Potency

The following table summarizes the in-silico and in-vitro performance of various isoquinoline-based inhibitors against their respective targets. The data, compiled from multiple research articles, includes docking scores, binding energies, and experimentally determined IC50 values, providing a quantitative basis for comparison.

Target ProteinInhibitor/Derivative ClassDocking Score/Binding Energy (kcal/mol)IC50 (µM)Reference
CDK4 Isoquinoline-1,3-dionesNot explicitly stated, but good correlation with IC500.002 - 39.8[1][2]
Isoquinoline-1,3-(2H,4H)-dionesNot explicitly stated, but guided 3D-QSARNot explicitly stated[3]
Acetylcholinesterase (AChE) Berberine-0.72[4]
Palmatine-6.29[4]
(-)-Corydalmine--[4]
1-BenzylisoquinolinesNot explicitly statedMicromolar range[5]
PARP-1 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides-13 (PARP1), 0.8 (PARP2)[6]
4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)-pIC50 = 7.35 (PARP-1), 5.38 (PARP-2)[7]
Tubulin 1,4-Disubstituted-3,4-dihydroisoquinolinesNot explicitly stated0.64 - 4.10[8]
5,6-dihydroindolo[2,1-alpha]isoquinolines-3.1 - 11[9]

Experimental Protocols: Molecular Docking Methodology

The in-silico docking studies cited in this guide generally adhere to a standardized protocol to predict the binding affinity and interaction patterns of isoquinoline-based inhibitors with their target proteins. The key steps are outlined below.

1. Receptor Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., CDK4, AChE, PARP, Tubulin) is obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking study. Hydrogen atoms are added to the protein, and charges are assigned using a force field like Gasteiger.[2]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the isoquinoline-based inhibitors are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program (e.g., AutoDock, Surflex-Dock, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.[2][10] These programs typically employ genetic algorithms or other stochastic search methods.[10]

  • Scoring Function: The binding affinity of each pose is estimated using a scoring function that calculates the free energy of binding. The poses are then ranked based on their scores.

4. Analysis of Results:

  • Binding Mode Analysis: The top-ranked poses are visually inspected to analyze the binding mode of the inhibitor, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.

  • Correlation with Experimental Data: The docking scores or binding energies are often correlated with experimentally determined inhibitory activities (e.g., IC50 values) to validate the docking protocol.

The following diagram illustrates a general workflow for molecular docking studies.

G Experimental Workflow: Molecular Docking receptor Receptor Preparation (PDB Structure) grid Grid Box Generation (Define Active Site) receptor->grid ligand Ligand Preparation (3D Structure) docking Molecular Docking (Conformational Search) ligand->docking grid->docking scoring Scoring and Ranking (Binding Affinity Estimation) docking->scoring analysis Analysis of Results (Binding Mode and Interactions) scoring->analysis

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Visualization: The CDK4/Cyclin D-Rb Pathway

Isoquinoline-based inhibitors targeting CDK4 interfere with the cell cycle progression, a critical process in cancer development. The diagram below illustrates the CDK4/Cyclin D-Rb signaling pathway, which is a key regulator of the G1-S phase transition in the cell cycle.

G CDK4/Cyclin D-Rb Signaling Pathway cluster_0 Upstream Signaling cluster_1 Core Cell Cycle Regulation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D Upregulates CDK4/Cyclin D Complex CDK4/Cyclin D Complex Cyclin D->CDK4/Cyclin D Complex CDK4 CDK4 CDK4->CDK4/Cyclin D Complex Rb Rb CDK4/Cyclin D Complex->Rb Phosphorylates p-Rb Phosphorylated Rb E2F E2F Rb->E2F Inhibits p-Rb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression

Caption: The CDK4/Cyclin D-Rb pathway controlling cell cycle progression.

This guide provides a foundational understanding of the comparative potential of isoquinoline-based inhibitors. The presented data and methodologies can aid researchers in the rational design and development of novel therapeutics targeting these important protein classes. Further experimental validation is crucial to confirm the in-silico findings and to progress these promising compounds through the drug discovery pipeline.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in laboratory work involving 2-Acetyl-3-dehydro-8-isoquinolinol.

Purpose: This document provides a clear, step-by-step protocol for the safe and compliant disposal of this compound, a yellow solid research chemical used in the synthesis of tetrahydroisoquinoline derivatives[1]. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a hazardous substance.

Immediate Safety and Hazard Assessment

Due to the lack of specific hazard data for this compound (CAS Number: 1346598-26-2), a conservative approach to its handling and disposal is mandatory. All personnel must treat this compound as hazardous.

Personal Protective Equipment (PPE) Required:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Waste Streams for this compound:

Waste TypeDescription
Solid Waste Unused or expired this compound powder.
Contaminated Lab Debris Items with trace amounts of the chemical, such as weighing paper, gloves, and pipette tips[2].
Liquid Waste Solutions containing dissolved this compound. Segregate into halogenated and non-halogenated solvent waste as appropriate.

Experimental Protocol for Waste Collection:

  • Solid Waste:

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container[3][4].

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is kept tightly sealed when not in use[5][6].

  • Contaminated Lab Debris:

    • Place items such as gloves, wipes, and weighing paper into a designated, clearly labeled container for chemically contaminated solid waste[2].

    • This waste should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel[5].

  • Liquid Waste:

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Use separate containers for halogenated and non-halogenated solvent waste.

    • Do not mix incompatible waste streams[3].

    • Fill containers to no more than 90% capacity to allow for expansion.

Labeling and Storage of Hazardous Waste

Accurate labeling and proper storage are essential for safety and regulatory compliance.

Labeling Requirements:

All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added[7]. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration of the waste

  • The date the waste was first added to the container

  • The laboratory or principal investigator's name and contact information

Storage Guidelines:

  • Store hazardous waste in a designated, well-ventilated satellite accumulation area (SAA) near the point of generation[5].

  • The storage area should be under the control of laboratory personnel[5].

  • Use secondary containment, such as a chemically resistant tray or bin, for all liquid waste containers to contain any potential leaks or spills[5][7].

  • Segregate incompatible waste types to prevent accidental mixing[3][6].

Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[3].

Step-by-Step Disposal Protocol:

  • Request a Waste Pickup: Once a waste container is full or has been in storage for the maximum allowable time (typically 180 days, but check your institution's specific guidelines), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor[4][7].

  • Prepare for Pickup: Ensure all containers are securely sealed and properly labeled. Wipe down the exterior of the containers to remove any contamination[5].

  • Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Spill Response:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Cleanup: Collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Workflow for Disposal of this compound

cluster_0 Preparation & Segregation cluster_1 Collection & Storage cluster_2 Disposal A Identify Waste Type (Solid, Liquid, Debris) B Select Compatible Hazardous Waste Container A->B Choose Appropriate Container C Affix Hazardous Waste Label B->C Label Before Use D Collect Waste in Labeled Container C->D Begin Collection E Store in Designated Satellite Accumulation Area (SAA) D->E Store Safely G Container Full or Storage Time Limit Reached D->G Monitor Fill Level and Date F Use Secondary Containment for Liquids E->F Ensure Spill Protection H Request Waste Pickup from EHS G->H Initiate Disposal I EHS Collects for Proper Disposal H->I Final Step

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Acetyl-3-dehydro-8-isoquinolinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Acetyl-3-dehydro-8-isoquinolinol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical and Physical Properties

Limited quantitative data for this compound is available. The following table summarizes the known information.

PropertyValue
CAS Number 1346598-26-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Yellow Solid
Solubility Acetone, Chloroform, Dichloromethane, Ethyl Acetate
Melting Point No Data Available
Boiling Point No Data Available
Stability No Data Available

Data sourced from SRD Pharma[1]

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is recommended, based on the general handling procedures for isoquinoline alkaloids and other hazardous chemicals.

Recommended PPE:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical occurs.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.

    • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes are required. Polyester and acrylic clothing should be avoided.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If engineering controls are not sufficient, a respirator may be necessary.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use compatible labware (e.g., glass) to prevent reactions.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.

    • Keep the container tightly closed when not in use.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, and the chemical itself) in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and labeled hazardous waste container.

  • Container Management:

    • Ensure waste containers are in good condition and have secure, leak-proof lids.[3][4]

    • Keep waste containers closed except when adding waste.[3][4]

    • Store waste containers in a designated satellite accumulation area.

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., toxic).[4]

  • Final Disposal:

    • Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_chem Manipulate Chemical in Fume Hood prep_spill->handle_chem handle_store Store in a Cool, Dry, Ventilated Area handle_chem->handle_store disp_segregate Segregate Solid and Liquid Waste handle_chem->disp_segregate emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_pickup Arrange for EHS Waste Pickup disp_label->disp_pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.